molecular formula C12H12N2O3 B1346434 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester CAS No. 29278-09-9

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Katalognummer: B1346434
CAS-Nummer: 29278-09-9
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: RXAUWXZMIWBIES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (CAS 29278-09-9) is an organic compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol. This ethyl ester is a solid with a predicted density of 1.239 g/cm³ and a high boiling point of approximately 440.7°C at 760 mmHg, indicating good thermal stability for various synthetic applications . This compound belongs to the isoxazole family, a class of heterocyclic compounds recognized for a broad spectrum of biological activities and high utility in developing new therapeutic agents . Isoxazole-containing compounds are frequently investigated as bifunctional building blocks in medicinal chemistry due to their resemblance to privileged anti-tuberculosis scaffolds and their potential to yield compounds with increased potency and lower toxicity . Specifically, 5-phenyl-3-isoxazolecarboxylic acid esters have been identified as highly promising scaffolds in anti-infective research, demonstrating potent and selective activity against drug-resistant strains of Mycobacterium tuberculosis . The molecular framework serves as a key intermediate for synthesizing more complex molecules, including chalcone-linked hybrids and peptidomimetics . The presence of both amino and carboxylic ester functional groups on the isoxazole ring makes it a versatile precursor for further chemical modifications, allowing researchers to incorporate this privileged structure into larger, more complex molecules via its reactive sites . The product is provided with a minimum purity of 96% and is intended for research purposes in chemical synthesis and drug discovery . It is essential to store the product in a cool, dark, and sealed place at room temperature. This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or personal use. Please refer to the Safety Data Sheet for comprehensive handling and safety information.

Eigenschaften

IUPAC Name

ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAUWXZMIWBIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300585
Record name Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29278-09-9
Record name 29278-09-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (CAS No. 29278-09-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester, identified by the CAS number 29278-09-9 , is a heterocyclic compound belonging to the isoxazole class of molecules.[1][2] The isoxazole scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its diverse range of biological activities.[3][4] Derivatives of isoxazole have shown therapeutic potential as anticancer, anti-inflammatory, and antibacterial agents.[3][4] This technical guide provides a comprehensive overview of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester, including its chemical properties, a detailed synthesis protocol, and an exploration of its relevance in the field of drug discovery.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester are summarized in the table below.

PropertyValueSource(s)
CAS Number 29278-09-9[1][2]
Molecular Formula C₁₂H₁₂N₂O₃[1]
Molecular Weight 232.24 g/mol [1]
Purity Typically ≥95%[1]
InChI Key RXAUWXZMIWBIES-UHFFFAOYSA-N[2]
Solubility Slightly soluble in Chloroform and Methanol[5]

Synthesis Protocol

The synthesis of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a multi-step process that requires careful control of reaction conditions. The following protocol is a detailed method for its preparation.

Experimental Protocol: Synthesis of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Step 1: Formation of the Benzoylacetonitrile Intermediate

  • To a round bottom flask, add benzoyl chloride, benzene, and ethyl cyanoacetate.

  • Slowly add triethylamine to the mixture. The reaction will turn orange and thicken.

  • Stir the reaction at ambient temperature for 48 hours.

  • After 48 hours, dilute the reaction with water and separate the organic layer.

  • Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate to yield an orange oil.

  • Purify the oil using flash chromatography on silica gel.

Step 2: Cyclization to the Isoxazole Ring

  • Dissolve the purified intermediate in dichloromethane (DCM) in a round bottom flask.

  • Add phosphoryl chloride to the solution.

  • Add triethylamine dropwise while stirring. The reaction will change from yellow to dark red upon heating.

  • Reflux the mixture overnight.

  • After cooling, extract the reaction mixture with hydrochloric acid (HCl).

  • Evaporate the solvent under reduced pressure to leave an orange/brown tar.

  • Dissolve the tar in ether and wash with HCl and sodium bicarbonate solution.

  • Collect the organic phase, dry it over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Step 3: Amination

  • To the purified product from Step 2, add 1 equivalent of hydroxylamine-hydrochloride in a 10% sodium hydroxide (NaOH) solution.

This synthetic pathway provides a reliable method for obtaining 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester for research purposes.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_amination Final Product Formation A Benzoyl Chloride D Benzoylacetonitrile Intermediate A->D B Ethyl Cyanoacetate B->D C Triethylamine C->D F Isoxazole Intermediate D->F Reaction E Phosphoryl Chloride, Triethylamine E->F Reagents H 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester F->H Reaction G Hydroxylamine-HCl, NaOH G->H Reagents

Caption: Synthetic workflow for 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester.

Role in Drug Discovery and Development

The isoxazole ring is a key structural motif in a number of approved drugs, highlighting its importance in medicinal chemistry.[4] Compounds containing the 5-aminoisoxazole core are considered valuable building blocks in the synthesis of novel therapeutic agents. These structures are recognized as unnatural amino acids, which are of significant interest in the development of peptidomimetics.[3] Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and bioavailability.[3]

The incorporation of unnatural amino acids like 5-aminoisoxazole derivatives can lead to the creation of novel peptides with enhanced therapeutic properties.[3] The diverse biological activities associated with the isoxazole scaffold, including anti-tumor, antiviral, and antifungal properties, make 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester a compound of interest for further investigation in various drug discovery programs.[6]

While this specific ester is primarily available as a research chemical, its structural features suggest its potential as a precursor or intermediate in the synthesis of more complex, biologically active molecules.[5] The amino group provides a reactive handle for further chemical modifications, allowing for the exploration of a wide chemical space in the search for new drug candidates.

Conclusion

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (CAS No. 29278-09-9) is a valuable heterocyclic compound with potential applications in drug discovery and medicinal chemistry. Its synthesis, while multi-stepped, is well-documented, providing researchers with access to this versatile building block. The established biological relevance of the isoxazole core, combined with the potential for further chemical diversification, positions this compound as a promising starting point for the development of novel therapeutic agents. Further pharmacological studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this particular ester and its derivatives.

References

  • Bachor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available at: [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. Available at: [Link]

  • Bachor, R., & Bachor, U. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. Available at: [Link]

Sources

Spectroscopic data for ethyl 5-amino-3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate

Introduction

Ethyl 5-amino-3-phenylisoxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an isoxazole core, an amino group, a phenyl substituent, and an ethyl carboxylate moiety, makes it a valuable scaffold for the synthesis of a wide array of potential therapeutic agents. Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic pathways. This guide provides a comprehensive analysis of the nuclear magnetic resonance (¹H NMR and ¹³C NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data for ethyl 5-amino-3-phenylisoxazole-4-carboxylate. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by data from closely related analogues found in the scientific literature.

Molecular Structure and Spectroscopic Overview

The structural features of ethyl 5-amino-3-phenylisoxazole-4-carboxylate are key to understanding its spectroscopic signature. The molecule consists of a five-membered isoxazole ring, which is inherently aromatic, substituted at the 3, 4, and 5 positions. The phenyl group at position 3 and the ethyl carboxylate at position 4 will exhibit characteristic signals, as will the amino group at position 5.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS_data Molecular Weight & Formula Confirmation (m/z = 232) MS->MS_data IR_data Functional Group ID (-NH₂, C=O, Ar, Ester) IR->IR_data NMR_data Structural Framework (Proton/Carbon Connectivity) NMR->NMR_data Validation Structure Validation MS_data->Validation IR_data->Validation NMR_data->Validation

Mass spectrometry of ethyl 5-amino-3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-Amino-3-Phenylisoxazole-4-Carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of ethyl 5-amino-3-phenylisoxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, analytical scientists, and professionals in drug development, offering detailed insights into fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the causality behind experimental choices, present detailed analytical protocols, and interpret fragmentation data to facilitate robust structural elucidation and characterization. The guide integrates theoretical principles with practical, field-proven methodologies to serve as an authoritative resource.

Introduction: The Analytical Imperative

Ethyl 5-amino-3-phenylisoxazole-4-carboxylate (Molecular Formula: C₁₂H₁₂N₂O₃, Molecular Weight: 232.24 g/mol ) belongs to the isoxazole class of heterocyclic compounds.[2] Isoxazole derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] The precise substitution pattern on the isoxazole ring is critical to its pharmacological function, making unambiguous structural confirmation an essential step in the synthesis and development of new chemical entities.

Mass spectrometry is an indispensable tool for this purpose, providing not only accurate mass measurement for molecular formula confirmation but also detailed structural information through the analysis of fragmentation patterns.[5][6] This guide delves into the characteristic fragmentation pathways of the title compound, providing a framework for its identification and differentiation from structural isomers.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount before interpreting its mass spectrum.

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O₃[2][7]
Average Mass232.24 g/mol [2][7]
Monoisotopic Mass232.0848 uN/A (Calculated)
Key Structural FeaturesPhenyl Ring, Isoxazole Core, C5-Amino Group, C4-Ethyl Carboxylate Group[7]

The structure combines several functionalities that dictate its fragmentation: the robust phenyl ring, the relatively fragile N-O bond of the isoxazole ring, the electron-donating amino group, and the labile ethyl ester group.

Analytical Methodology: A Validated Approach

The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" technique that induces extensive fragmentation, providing a detailed structural fingerprint.[8][9] In contrast, Electrospray Ionization (ESI) is a "soft" technique ideal for generating intact protonated molecules, [M+H]⁺, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS).[10]

Experimental Protocol: LC-MS/MS Analysis (ESI)

This protocol outlines a self-validating workflow for consistent and reliable data acquisition.

  • Sample Preparation:

    • Accurately weigh 1 mg of ethyl 5-amino-3-phenylisoxazole-4-carboxylate.

    • Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution using 50:50 methanol:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid ensures efficient protonation for positive-ion ESI.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 50-500.

    • MS2 Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion at m/z 233.1.

    • Collision Energy: Ramped from 10-40 eV to capture a wide range of fragment ions.

    • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for high-resolution accurate mass (HRAM) data.[10]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Weighing & Dissolution B Serial Dilution (1 µg/mL in 50:50 MeOH:H2O) A->B C Acidification (+0.1% Formic Acid) B->C D Filtration (0.22 µm) C->D E LC Separation (C18 Column) D->E Injection F Positive ESI (Generation of [M+H]⁺) E->F G MS1 Scan (Precursor Ion Selection) F->G H MS2 CID (Fragmentation) G->H I Data Acquisition (Q-TOF) H->I J Data Interpretation (Spectrum Analysis) I->J Output

Caption: Workflow from sample preparation to data interpretation.

Fragmentation Analysis and Mechanistic Elucidation

The fragmentation pattern is the key to structural confirmation. Below, we propose the primary fragmentation pathways for ethyl 5-amino-3-phenylisoxazole-4-carboxylate under both EI and ESI conditions.

Expected Molecular Ions
  • Electron Ionization (EI): The molecular ion peak [M]⁺• will appear at m/z 232 .

  • Electrospray Ionization (ESI): The protonated molecular ion [M+H]⁺ will appear at m/z 233 .

Electron Ionization (EI) Fragmentation Pathway

Under EI, fragmentation is initiated by the removal of an electron to form a high-energy radical cation [M]⁺•.[8] The fragmentation is driven by the stability of the resulting ions and neutral losses.

  • α-Cleavage of the Ester: The most facile fragmentations occur around the ethyl ester group.

    • Loss of an Ethoxy Radical (•OC₂H₅): This is a classic ester fragmentation, leading to a highly stable acylium ion at m/z 187 . [M - 45]⁺.

    • McLafferty Rearrangement: The transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄), results in a radical cation at m/z 204 . [M - 28]⁺•. This is a diagnostic peak for ethyl esters.

  • Isoxazole Ring Cleavage: The N-O bond is the weakest point in the isoxazole ring. Cleavage can lead to characteristic fragments of the phenyl-containing portion.

    • Formation of Benzonitrile Radical Cation: Cleavage of the isoxazole ring can lead to the formation of the benzonitrile radical cation (C₆H₅CN)⁺• at m/z 103 .

    • Formation of Phenyl Cation: Further fragmentation can produce the phenyl cation (C₆H₅)⁺ at m/z 77 .

G M [M]⁺• m/z 232 (Ethyl 5-amino-3-phenyl isoxazole-4-carboxylate) F187 [M-OC₂H₅]⁺ m/z 187 (Acylium Ion) M->F187 - •OC₂H₅ F204 [M-C₂H₄]⁺• m/z 204 (McLafferty Rearrangement) M->F204 - C₂H₄ F103 [C₆H₅CN]⁺• m/z 103 (Benzonitrile) M->F103 - C₄H₇N₂O₂ F77 [C₆H₅]⁺ m/z 77 (Phenyl Cation) F103->F77 - CN

Caption: Proposed major fragmentation pathways under Electron Ionization (EI).

ESI Tandem Mass Spectrometry (MS/MS) Fragmentation

In MS/MS, the protonated molecule [M+H]⁺ (m/z 233) is selected and fragmented. The fragmentation of these even-electron ions typically involves the loss of stable, neutral molecules.[8]

  • Loss of Ethanol: The most prominent fragmentation is the loss of a neutral ethanol molecule (C₂H₅OH) from the protonated ester, yielding the acylium ion at m/z 187 . [M+H - 46]⁺.

  • Consecutive Loss of Carbon Monoxide: The fragment at m/z 187 can subsequently lose carbon monoxide (CO) to produce an ion at m/z 159 . [M+H - 46 - 28]⁺. This fragment corresponds to the protonated 5-amino-3-phenylisoxazole core.

G M [M+H]⁺ m/z 233 F187 [M+H - C₂H₅OH]⁺ m/z 187 M->F187 - C₂H₅OH (46 Da) F159 [M+H - C₂H₅OH - CO]⁺ m/z 159 F187->F159 - CO (28 Da)

Caption: Primary fragmentation pathway under ESI-MS/MS (CID).

Summary of Key Diagnostic Ions

The following table summarizes the key ions that are diagnostic for the structure of ethyl 5-amino-3-phenylisoxazole-4-carboxylate.

m/z (Nominal)Proposed FormulaIonization ModeDescription
233[C₁₂H₁₃N₂O₃]⁺ESIProtonated Molecular Ion [M+H]⁺
232[C₁₂H₁₂N₂O₃]⁺•EIMolecular Ion [M]⁺•
204[C₁₀H₈N₂O₃]⁺•EIMcLafferty Rearrangement (Loss of C₂H₄)
187[C₁₀H₇N₂O₂]⁺EI, ESILoss of Ethoxy Radical (EI) or Ethanol (ESI)
159[C₉H₇N₂O]⁺ESIConsecutive loss of CO from m/z 187
103[C₇H₅N]⁺•EIBenzonitrile Radical Cation
77[C₆H₅]⁺EIPhenyl Cation

Conclusion

The mass spectrometric analysis of ethyl 5-amino-3-phenylisoxazole-4-carboxylate provides a wealth of structural information crucial for its unambiguous identification. By employing complementary ionization techniques like EI and ESI, a complete picture of the molecule's connectivity can be established. The characteristic loss of the ethoxy group (as a radical or neutral ethanol), the diagnostic McLafferty rearrangement, and the cleavage of the isoxazole ring to yield phenyl-containing fragments serve as a robust analytical fingerprint. The methodologies and fragmentation interpretations presented in this guide provide a validated framework for the routine characterization of this important class of heterocyclic compounds in research and development settings.

References

  • Dal Piaz, V., et al. "Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.
  • "MASS SPECTROMETRY OF OXAZOLES." Semantic Scholar, .
  • "Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview." Benchchem, .
  • Nishiwaki, T.
  • Al-Ghorbani, M., et al. "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Fialkov, A. B., et al. "Structural characterization of wax esters by electron ionization mass spectrometry.
  • "Identification of Aromatic F
  • Krishnarao, N., and Sirisha K. "one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ." Asian Journal of Research in Chemistry and Pharmaceutical Sciences, vol. 11, no. 4, 2023, pp. 147-152, .
  • Qi, X., et al. "Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.
  • "Fragmentation Mechanisms." Intro to Mass Spectrometry, .
  • "mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acet
  • "5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester." Synchem, .
  • "Ethyl 5-amino-3-phenylisoxazole-4-carboxyl
  • Głowacka, I. E., et al. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." Semantic Scholar, 31 Aug. 2022, .
  • Głowacka, I. E., et al. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." MDPI, 31 Aug. 2022, .
  • "Fragmentation in Mass Spectrometry." YouTube, 2 June 2023, .
  • Mironovich, L. M., et al. "Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Wang, M., et al. "Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.
  • "Mass spectral fragmentation pattern of 3-methyl-4-arylaminomethyleneisoxazol-5-ones." SpringerLink, 1 Sept. 1980, .

Sources

Technical Guide: Crystal Structure & Synthesis of Ethyl 5-Amino-3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for the synthesis, crystallization, and structural analysis of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (Ethyl 5-amino-3-phenylisoxazole-4-carboxylate). It is designed for medicinal chemists and crystallographers requiring actionable protocols and mechanistic insights.

Introduction: The Pharmacophore & Structural Significance

The isoxazole scaffold is a cornerstone in medicinal chemistry, functioning as a bioisostere for carboxylic acids and esters. The specific derivative, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester , represents a "push-pull" alkene system embedded within a heteroaromatic ring.

  • Electronic Environment: The electron-donating 5-amino group (

    
    ) and the electron-withdrawing 4-ethoxycarbonyl group (
    
    
    
    ) create a polarized system.
  • Structural Locking: This polarization facilitates a strong intramolecular hydrogen bond (Resonance-Assisted Hydrogen Bond - RAHB), which locks the ester moiety into coplanarity with the isoxazole ring, significantly influencing bioavailability and receptor binding affinity.

  • Applications: It serves as a critical intermediate for fused heterocyclic systems (e.g., isoxazolo[5,4-d]pyrimidines) with antimicrobial and anti-inflammatory profiles.

Chemical Synthesis & Reaction Mechanism

To obtain high-purity crystals suitable for X-ray diffraction (XRD), a specific regioselective synthesis is required. The most robust route involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with an activated methylene compound.

Optimized Synthetic Protocol

Reagents: Benzaldehyde oxime, N-Chlorosuccinimide (NCS), Ethyl cyanoacetate, Sodium ethoxide (NaOEt), Ethanol.

  • Preparation of Benzohydroximoyl Chloride (Precursor A):

    • Dissolve benzaldehyde oxime in DMF/CHCl

      
      .
      
    • Add NCS slowly at

      
       to generate the chloro-oxime. Mechanistic Note: This step creates the dipole precursor.
      
  • Cyclization:

    • In a separate vessel, treat ethyl cyanoacetate with NaOEt in dry ethanol to form the enolate anion.

    • Add Precursor A dropwise. The base eliminates HCl, generating benzonitrile oxide in situ.

    • Mechanism: The enolate attacks the nitrile oxide in a stepwise cycloaddition (or concerted [3+2]), followed by tautomerization to the stable 5-amino aromatic form.

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway and decision points for purification.

SynthesisPath Start Benzaldehyde Oxime Inter Benzohydroximoyl Chloride Start->Inter NCS, 0°C Cyclo Cycloaddition (Nitrile Oxide) Inter->Cyclo + Reagent Reagent Ethyl Cyanoacetate + NaOEt Reagent->Cyclo Crude Crude Product (Precipitate) Cyclo->Crude Tautomerization Crystal Single Crystal Growth Crude->Crystal Recrystallization (EtOH/H2O)

Caption: Step-wise synthesis via in situ generation of benzonitrile oxide, leading to the thermodynamically stable 5-amino isoxazole.

Crystallization Methodology

Obtaining single crystals of this compound requires balancing the polarity of the amino group (H-bond donor) and the ester/ring nitrogens (H-bond acceptors).

Solvent Selection Strategy
  • Primary Solvent: Ethanol (EtOH) or Methanol (MeOH). These protic solvents stabilize the amino group but must be evaporated slowly to prevent microcrystalline precipitation.

  • Anti-Solvent: Water or Hexane.

  • Recommended Method (Slow Evaporation):

    • Dissolve 50 mg of purified compound in 5 mL of warm Ethanol (

      
      ).
      
    • Filter through a 0.45

      
       PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
      
    • Cover with Parafilm and poke 3-4 small holes.

    • Store in a vibration-free environment at

      
      .
      
    • Harvest: Prism-like colorless crystals typically appear within 48-72 hours.

Crystallographic Analysis & Structural Logic

Based on analogous structures (e.g., Ethyl 5-amino-3-methylisoxazole-4-carboxylate [1] and 5-amino-3-phenylisoxazole-4-carbonitrile [2]), the crystal packing of the title compound is governed by specific intermolecular forces.

Molecular Conformation
  • Planarity: The isoxazole ring is strictly planar.[1]

  • Intramolecular Lock (S(6) Motif): A strong hydrogen bond exists between the amino nitrogen (

    
    ) and the ester carbonyl oxygen (
    
    
    
    ).
    • Distance:

      
      .
      
    • Effect: This interaction forces the ester group to be coplanar with the isoxazole ring, despite steric repulsion.

  • Phenyl Torsion: The phenyl ring at position 3 is typically twisted relative to the isoxazole plane (torsion angle

    
    ) to minimize steric clash with the ethoxycarbonyl group at position 4.
    
Supramolecular Architecture (Packing)

The crystal lattice is stabilized by a network of hydrogen bonds, typically forming centrosymmetric dimers or infinite chains.

Interaction TypeDonorAcceptorMotif (Graph Set)Description
Intramolecular 5-NH

4-C=O (Ester)S(6) Locks molecular planarity.[2]
Intermolecular 5-NH

Ring N (N2)R

(8)
Forms centrosymmetric dimers (head-to-head).
Intermolecular 5-NH

4-C=O (Ester)C(5) Links dimers into infinite chains/sheets.
Visualization: Hydrogen Bonding Network

The following graph illustrates the logic of the hydrogen bonding network observed in this class of isoxazoles.

H_Bonding cluster_legend Interaction Key Amino_H1 Amino H (Donor 1) Ester_O Ester C=O (Acceptor) Amino_H1->Ester_O Intramolecular S(6) (Planarity Lock) Molecule_C_O Neighbor Ester O Amino_H1->Molecule_C_O Secondary Chain Formation Amino_H2 Amino H (Donor 2) Molecule_B_N Neighbor Ring N Amino_H2->Molecule_B_N Intermolecular Dimer Formation R2,2(8) Ring_N Isoxazole N (Acceptor) Desc Red Line: Intramolecular Dashed: Intermolecular

Caption: The S(6) intramolecular lock (Red) is the dominant feature, while intermolecular bonds (Dashed) drive lattice formation.

Characterization Data Summary

To validate the synthesis and crystal structure, compare your experimental data against these standard values derived from the structural class.

ParameterExpected Value / RangeStructural Insight
Melting Point

Sharp MP indicates high crystalline purity.
IR


Doublet confirms primary amine.
IR


Lower than typical esters (

) due to H-bonding and conjugation.

NMR (

)

(Broad s)
Amino protons are deshielded by the ring current and H-bonding.
Space Group

or

Common for planar aromatics forming centrosymmetric dimers.

References

  • Sony, S.M.M., et al. (2005).[2] "Ethyl 5-amino-3-methylisoxazole-4-carboxylate."[2][3] Acta Crystallographica Section E, 61(11), o3786-o3788. Link

  • Krishnarao, N., et al. (2023).[2][4] "One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile." Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.[4] Link

  • Pintro, C.J., et al. (2022).[3][5] "Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole." Acta Crystallographica Section E, 78, 336–339.[5] Link

  • Chandra, K., et al. (2013).[6] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[6] Acta Crystallographica Section E, 69(6), o987.[6] Link

Sources

Introduction: The 5-Aminoisoxazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of the 5-Aminoisoxazole Ring System

For Researchers, Scientists, and Drug Development Professionals

The 5-aminoisoxazole ring system represents a cornerstone scaffold in contemporary medicinal chemistry and organic synthesis.[1][2] As a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, the isoxazole core is classified as a "privileged scaffold" in drug discovery. This status is attributed to its unique electronic architecture and versatile reactivity, which has led to its incorporation into numerous FDA-approved pharmaceuticals, including the anti-inflammatory drug Parecoxib and the antibiotic Sulfamethoxazole.[1][3] The addition of an amino group at the 5-position profoundly modulates the ring's electronic properties, creating a highly valuable building block for designing molecules with specific biological activities, ranging from anticancer and antibacterial to neuroprotective effects.[2][4][5]

This guide provides a detailed exploration of the core electronic properties of the 5-aminoisoxazole system. It delves into the fundamental principles governing its structure, reactivity, and interaction with biological targets, offering a critical resource for scientists leveraging this potent heterocycle in their research and development endeavors.

The Isoxazole Core: A Foundation of Electronic Duality

To comprehend the 5-aminoisoxazole system, one must first appreciate the electronic characteristics of the parent isoxazole ring. The isoxazole ring is an aromatic system, a property conferred by its planar, cyclic structure with 6 π-electrons that adhere to Hückel's rule.[6][7] However, its aromaticity is significantly influenced by the presence of two highly electronegative heteroatoms, oxygen (O) and nitrogen (N).[1][6]

This arrangement creates a fascinating "push-pull" electronic dynamic:

  • The Oxygen Atom (Position 1): Acts as a π-electron donor, pushing electron density into the ring through resonance.[1]

  • The Nitrogen Atom (Position 2): Behaves as a pyridine-like nitrogen, withdrawing electron density from the ring due to its high electronegativity.[1]

This inherent electronic tension, coupled with the intrinsically weak N-O bond, dictates the ring's reactivity, making it susceptible to electrophilic substitution, nucleophilic attack, and characteristic ring-opening reactions.[1] Isoxazole is a very weak base, with a pKa of -2.97, reflecting the electron-withdrawing nature of the nitrogen atom.[6]

Caption: Push-pull electronics of the isoxazole core.

The Influence of the 5-Amino Group: An Electron-Donating Powerhouse

The introduction of an amino (-NH₂) group at the C5 position dramatically alters the electronic landscape of the isoxazole ring. The amino group is a powerful electron-donating group (EDG) through resonance, pushing its lone pair of electrons into the heterocyclic system. This donation has several profound consequences:

  • Increased Electron Density: The overall electron density of the ring is significantly increased, particularly at the C4 position and the ring nitrogen (N2).

  • Enhanced Basicity: The electron donation from the amino group increases the electron density on the ring nitrogen, making it more basic and thus more susceptible to protonation compared to the unsubstituted isoxazole.

  • Modulated Reactivity: This electronic enrichment makes the ring more reactive towards electrophiles and can influence the regioselectivity of reactions.

The delocalization of the amino group's lone pair can be visualized through key resonance structures, which show the distribution of electron density and the partial double bond character between C5 and the exocyclic nitrogen.

Caption: Key resonance structures of 5-aminoisoxazole. (Note: Placeholder images are used. In a real document, these would be chemical structure drawings showing charge separation and electron movement).

Reactivity and Electronic Properties in Action

The electronic modifications induced by the 5-amino group directly translate to a distinct reactivity profile.

Electrophilic Aromatic Substitution

The strong electron-donating nature of the amino group activates the isoxazole ring towards electrophilic attack. Based on the resonance structures, the C4 position is the most electron-rich carbon, making it the primary site for electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

While the parent isoxazole ring is not highly susceptible to SNAr, the reaction becomes feasible when a good leaving group is present, particularly at an electron-deficient position. For instance, 5-nitroisoxazoles readily undergo SNAr reactions where the nitro group is displaced by various nucleophiles.[8][9] This highlights how an electron-withdrawing group can activate the C5 position for nucleophilic attack, a contrasting reactivity pattern to the 5-amino substituted variant.

Acidity and Basicity (pKa)

The 5-amino group imparts basic character. The protonation can occur at two primary sites: the exocyclic amino group or the endocyclic ring nitrogen (N2). The precise pKa value and the preferred site of protonation are influenced by the substituents on both the ring and the amino group. This dual basicity is crucial for drug-receptor interactions, as it allows the molecule to act as a proton acceptor at physiological pH.

PropertyDescriptionImplication
Aromaticity 6π electron aromatic system.[6][7]Confers thermodynamic stability to the core structure.
Electron Distribution "Push-pull" system from O and N heteroatoms.[1]Creates distinct regions of electron richness and deficiency.
5-NH₂ Group Effect Strong π-electron donor via resonance.Increases electron density, especially at C4, enhancing reactivity towards electrophiles.
Basicity Weakly basic due to the pyridine-like N2.[6]The 5-amino group increases the basicity of the N2 atom.
Key Reactive Site C4 is the most nucleophilic carbon.Preferred site for electrophilic aromatic substitution.
N-O Bond Inherently weak and susceptible to cleavage.[1]Can be exploited for ring-opening synthetic transformations.

Experimental Protocol: Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition

A prevalent and highly regioselective method for synthesizing the 5-aminoisoxazole core is the 1,3-dipolar cycloaddition between a nitrile oxide and an enamine or a synthetic equivalent.[10] This reaction underscores the electronic nature of the reactants, where the electron-rich enamine reacts with the electrophilic nitrile oxide.

Objective: To synthesize 1-[3-(4-Chlorophenyl)-isoxazol-5-yl]morpholine.[10]

Materials:

  • p-Chlorobenzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • 1-Morpholin-1-yl-2-cyanoethene (a cyanoenamine)

  • Toluene, anhydrous

Procedure:

  • Generation of the Nitrile Oxide (In Situ):

    • Dissolve p-chlorobenzaldoxime in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C using an ice bath.

    • Add N-Chlorosuccinimide (NCS) portion-wise to the solution while maintaining the temperature at 0°C. Stir for 1 hour to form the corresponding hydroximoyl chloride.

    • Slowly add a solution of triethylamine (TEA) in toluene to the reaction mixture. The TEA acts as a base to dehydrohalogenate the hydroximoyl chloride, generating the reactive p-chlorophenylnitrile oxide dipole in situ.

  • Cycloaddition Reaction:

    • To the freshly generated nitrile oxide solution, add the 1-morpholin-1-yl-2-cyanoethene dipolarophile.

    • Allow the reaction mixture to warm to room temperature and stir overnight. The cycloaddition proceeds to form a transient isoxazoline intermediate.

  • Elimination and Product Formation:

    • The intermediate isoxazoline spontaneously eliminates hydrogen cyanide (HCN) to yield the aromatic 5-aminoisoxazole product.[10]

  • Workup and Purification:

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

    • The resulting crude oil is then purified by recrystallization from a suitable solvent system (e.g., ethyl ether) to yield the final product, 1-[3-(4-Chlorophenyl)-isoxazol-5-yl]morpholine, as a white solid.[10]

Synthesis_Workflow start Start: p-Chlorobenzaldoxime step1 Step 1: Form Hydroximoyl Chloride (NCS, Toluene, 0°C) start->step1 step2 Step 2: Generate Nitrile Oxide (in situ) (Triethylamine) step1->step2 step3 Step 3: 1,3-Dipolar Cycloaddition (Room Temp, Overnight) step2->step3 dipolarophile Add Dipolarophile (Cyanoenamine) dipolarophile->step3 intermediate Transient Isoxazoline Intermediate step3->intermediate step4 Step 4: Spontaneous Elimination of HCN intermediate->step4 product Product: 5-Aminoisoxazole Derivative step4->product

Caption: Workflow for 1,3-dipolar cycloaddition synthesis.

Implications in Drug Design and Medicinal Chemistry

The distinct electronic properties of the 5-aminoisoxazole scaffold make it a highly effective pharmacophore and a versatile building block in drug design.

  • Hydrogen Bonding: The system presents both hydrogen bond donors (the -NH₂ group) and acceptors (the ring nitrogen and oxygen), enabling strong and specific interactions with biological targets like enzymes and receptors.[6]

  • Bioisosteric Replacement: The 5-aminoisoxazole moiety can serve as a bioisostere for other chemical groups, such as amides or carboxylic acids. This allows for the fine-tuning of a drug candidate's physicochemical properties, including solubility, metabolic stability, and cell permeability, without compromising its biological activity.

  • Scaffold for Diversity: The reactivity of the ring at multiple positions allows for the straightforward synthesis of large libraries of compounds, which is essential in the early phases of drug discovery to explore the structure-activity relationship (SAR).[2][11]

Conclusion

The 5-aminoisoxazole ring system possesses a rich and tunable electronic character defined by the interplay between the electronegative heteroatoms of the isoxazole core and the powerful electron-donating amino group. This electronic duality governs its aromaticity, reactivity, and intermolecular interaction potential. A thorough understanding of these electronic properties is paramount for chemists and pharmacologists, as it provides a rational basis for the design and synthesis of novel therapeutics. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a wide range of human diseases.

References

  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem.
  • Isoxazole. ChemicalBook.
  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC.
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • A review of isoxazole biological activity and present synthetic techniques.
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PMC.
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI.
  • Is Isoxazole Arom
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

Sources

A Comprehensive Technical Guide to the Derivatives of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3][4] Among the vast library of isoxazole-containing scaffolds, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester stands out as a particularly versatile building block for the synthesis of novel therapeutic agents. Its bifunctional nature, possessing both a reactive amino group and a modifiable carboxylic ester, allows for extensive chemical derivatization to explore a wide chemical space and optimize pharmacological properties.[5][6] This guide provides an in-depth exploration of the known derivatives of this core scaffold, detailing their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their function.

The Core Scaffold: Synthesis and Properties

The synthesis of the parent compound, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester, can be achieved through several established routes. One of the most common and efficient methods involves the cyclization of a β-enamino cyanoacetate derivative with hydroxylamine. This approach provides a straightforward pathway to the desired isoxazole ring system.

A representative synthetic protocol is outlined below:

Experimental Protocol: Synthesis of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

  • Step 1: Synthesis of Ethyl 2-cyano-3-phenyl-3-ethoxyacrylate.

    • In a round-bottom flask, combine ethyl cyanoacetate (1.0 eq.), triethyl orthobenzoate (1.1 eq.), and a catalytic amount of a suitable acid catalyst (e.g., acetic anhydride).

    • Heat the mixture at 120-140°C for 2-4 hours, with continuous removal of the ethanol formed during the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product can be purified by vacuum distillation or column chromatography.

  • Step 2: Cyclization to form Ethyl 5-amino-3-phenylisoxazole-4-carboxylate.

    • Dissolve the product from Step 1 in ethanol.

    • Prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and a base (e.g., sodium ethoxide or sodium acetate, 1.5 eq.) in ethanol.

    • Add the hydroxylamine solution dropwise to the solution of the enoate at room temperature.

    • Stir the reaction mixture for 12-24 hours.[5]

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol and water, and dry under vacuum to yield the title compound.

Diagram: General Synthetic Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_final Final Product Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl 2-cyano-3-phenyl-3-ethoxyacrylate Ethyl 2-cyano-3-phenyl-3-ethoxyacrylate Ethyl Cyanoacetate->Ethyl 2-cyano-3-phenyl-3-ethoxyacrylate + Triethyl Orthobenzoate (Heat) Triethyl Orthobenzoate Triethyl Orthobenzoate 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester Ethyl 2-cyano-3-phenyl-3-ethoxyacrylate->5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester + Hydroxylamine HCl + Base (Cyclization) Hydroxylamine HCl Hydroxylamine HCl Base (e.g., NaOEt) Base (e.g., NaOEt)

Caption: Synthetic route to the core isoxazole scaffold.

Derivatization Strategies and Biological Applications

The 5-amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester scaffold allows for derivatization at three primary locations: the 5-amino group, the 4-carboxylic ester, and the 3-phenyl ring. Each of these modifications can significantly impact the molecule's biological activity.

Diagram: Derivatization Workflow

G cluster_derivatives Derivative Classes Core 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester 5-Amino Group 4-Carboxylic Ester 3-Phenyl Ring Amides_SchiffBases Amides / Ureas Schiff Bases Core:f1->Amides_SchiffBases Acylation / Condensation CarboxylicAcids_Amides Carboxylic Acids Amides / Hydrazides Core:f2->CarboxylicAcids_Amides Hydrolysis / Amination SubstitutedPhenyl Substituted Phenyl Rings (e.g., -NO2, -Cl, -OCH3) Core:f3->SubstitutedPhenyl Electrophilic Substitution

Caption: Potential sites for derivatization of the core scaffold.

The primary amino group at the C5 position is a key site for modification. Its nucleophilicity allows for a variety of reactions, leading to derivatives with diverse pharmacological profiles.

  • Amides and Sulfonamides: Acylation of the amino group with various acid chlorides, anhydrides, or sulfonyl chlorides yields a wide range of amide and sulfonamide derivatives. These modifications can modulate the compound's lipophilicity and hydrogen bonding capacity, which are crucial for receptor binding.

  • Schiff Bases: Condensation of the 5-amino group with different aromatic or heteroaromatic aldehydes results in the formation of Schiff bases. These derivatives have shown promise as antimicrobial and anticancer agents.

  • Urea and Thiourea Derivatives: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are known to exhibit a broad spectrum of biological activities, including antiviral and anticancer effects.

The ethyl ester at the C4 position can be readily transformed into other functional groups, significantly altering the molecule's properties.

  • Carboxylic Acids: Saponification of the ethyl ester yields the corresponding carboxylic acid. This transformation increases the molecule's polarity and introduces a site for salt formation, which can improve solubility and bioavailability. 5-phenylisoxazole-3-carboxylic acid derivatives have been investigated as potent xanthine oxidase inhibitors.[7]

  • Amides and Hydrazides: The ester can be converted into a variety of amides by reacting it with primary or secondary amines. This is a common strategy in drug design to introduce new interaction points with biological targets. Furthermore, reaction with hydrazine hydrate produces the corresponding carbohydrazide, a versatile intermediate for synthesizing other heterocyclic systems like pyrimidines, which have shown antibacterial activity.[8]

Modification of the phenyl ring at the C3 position allows for the fine-tuning of electronic and steric properties, which can have a profound effect on biological activity.

  • Substituted Phenyl Analogs: The introduction of various substituents, such as nitro, cyano, halogen, or methoxy groups, onto the phenyl ring can influence the molecule's interaction with target enzymes or receptors. For instance, studies on related isoxazole derivatives have shown that the presence of electron-withdrawing groups on the phenyl ring can enhance antimicrobial and anticancer activity.[9][10] A cyano group at the 3-position of the phenyl moiety was found to be a preferred substitution for xanthine oxidase inhibition.[7]

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester have been explored for a range of therapeutic applications. The isoxazole core is a key pharmacophore responsible for a wide spectrum of biological activities.[3][4]

Table 1: Summary of Biological Activities of Isoxazole Derivatives

Derivative ClassBiological ActivityKey Structural FeaturesReferences
Substituted Phenyl IsoxazolesAnticancerPresence of electron-withdrawing groups on the phenyl ring.[11][12]
Isoxazole-4-carbonitrilesAntimicrobialElectron-withdrawing groups on the phenyl ring enhance activity.[9][13]
Phenylisoxazole Carboxylic AcidsEnzyme Inhibition (Xanthine Oxidase)Carboxylic acid functionality and specific substitutions on the phenyl ring.[7]
DihydroisoxazolesAnalgesicSpecific substitutions on the phenyl and isoxazole rings.[14]
Fused Isoxazoles (e.g., Isoxazolopyrimidines)AntibacterialThe fused heterocyclic system.[8]

Structure-Activity Relationship (SAR) Insights:

  • Anticancer Activity: The anticancer potential of isoxazole derivatives is well-documented.[1][12] The mechanism of action often involves the induction of apoptosis, inhibition of crucial enzymes like topoisomerase, or disruption of tubulin polymerization.[12] SAR studies have indicated that the nature and position of substituents on the phenyl ring are critical for cytotoxicity.

  • Antimicrobial Activity: A number of isoxazole derivatives have demonstrated promising activity against various bacterial and fungal strains.[15][16] A recurring theme in the SAR of these compounds is that the introduction of electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring at the C3 position often leads to enhanced antimicrobial potency.[9][10]

  • Enzyme Inhibition: The isoxazole scaffold can be tailored to fit into the active sites of specific enzymes. For example, derivatives of 5-phenylisoxazole-3-carboxylic acid have shown potent inhibitory activity against xanthine oxidase, an enzyme involved in gout.[7] Molecular modeling studies can further elucidate the binding modes and guide the design of more potent inhibitors.

Diagram: Structure-Activity Relationship Summary

SAR cluster_core Core Scaffold: 5-Amino-3-phenyl-isoxazole-4-carboxylate cluster_activity Biological Activity Modulation Core Core Core_label R1 = Substituents on Phenyl Ring R2 = Modifications at Carboxylate R3 = Modifications at Amino Group Anticancer Anticancer Activity Core_label->Anticancer R1: Electron-withdrawing groups enhance activity Core_label->Anticancer R3: Amide/Urea formation can improve potency Antimicrobial Antimicrobial Activity Core_label->Antimicrobial R1: Electron-withdrawing groups enhance activity Enzyme_Inhibition Enzyme Inhibition Core_label->Enzyme_Inhibition R2: Carboxylic acid is key for binding

Caption: Key SAR points for isoxazole derivatives.

Conclusion and Future Perspectives

The 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester scaffold represents a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it a highly attractive starting point for the development of new therapeutic agents. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, the elucidation of their mechanisms of action, and the exploration of their potential in treating a wider range of diseases. The continued application of modern drug design strategies, such as computational modeling and high-throughput screening, will undoubtedly accelerate the discovery of new drug candidates based on this versatile isoxazole core.

References

  • Zappalà, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2545-2551. Available at: [Link]

  • Glowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. Available at: [Link]

  • ResearchGate. (n.d.). Isoxazole derivatives showing anticancer activity (39–47). Available at: [Link]

  • Glowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]

  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available at: [Link]

  • Qi, J.-T., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3249. Available at: [Link]

  • Landor, S. R., et al. (1971). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society C: Organic, 2339-2342. Available at: [Link]

  • Azizkhani, V., & Mosslemin, M. H. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ChemistrySelect, 7(33). Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]

  • Radi, M., et al. (2014). Synthesis and antimicrobial activity of novel 5-aminoimidazole-4-carboxamidrazones. Bioorganic & Medicinal Chemistry Letters, 24(21), 5039-5041. Available at: [Link]

  • Sroka, W., et al. (2023). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. Available at: [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-3-phenylisoxazole. Available at: [Link]

  • Sharma, A., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511. Available at: [Link]

  • Jagannadham, M., et al. (2025). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF A NOVEL SERIES OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES. International Journal of Modern Pharmaceutical Research, 9(5). Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Patel, K., et al. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Chikkula, K. V., & Veni, S. (2017). Isoxazole-a potent pharmacophore. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13-24. Available at: [Link]

  • Kano, H., et al. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 10(3), 411-417. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Available at: [Link]

Sources

Role of 5-aminoisoxazoles in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 5-Aminoisoxazoles in Medicinal Chemistry: Synthetic Architectures and Pharmacological Utility[1][2]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 5-aminoisoxazoles represent a distinct and chemically adventurous scaffold. Unlike their thermodynamically robust 3-amino isomers, 5-aminoisoxazoles possess a unique electronic profile characterized by high electron density at the C-4 position and a propensity for ring transformations. This guide dissects the technical utility of 5-aminoisoxazoles, moving beyond basic synthesis to explore their role as "masked" enaminones, their application in AMPA receptor modulation, and their strategic use as bioisosteres for labile amide bonds.

Chemical Architecture & Electronic Stability

The Tautomeric Challenge: The 5-aminoisoxazole system exists in a delicate tautomeric equilibrium. While the amino-form (A ) is generally predominant in the solid state, the imino-form (B ) can become relevant in solution, particularly when electron-withdrawing groups (EWGs) are present at the C-4 position.

  • Amino-form (A): Aromatic character retained; acts as a nucleophile at C-4 and N-exocyclic.

  • Imino-form (B): Loss of aromaticity; acts as an electrophile.

The Stability Paradox (Expertise Insight): A critical consideration for drug design is the Boulton-Katritzky Rearrangement . 5-Aminoisoxazoles with specific side chains can undergo mononuclear heterocyclic rearrangement (MHR). For instance, if a nucleophilic group is present on the C-4 side chain, the isoxazole ring may open and recyclize to form 1,2,4-oxadiazoles or other isomers. This lability is a double-edged sword: it poses stability challenges in formulation but offers a synthetic gateway to complex heterocycles.

Tautomerism Amino Amino-Tautomer (Aromatic, Nucleophilic C-4) Imino Imino-Tautomer (Non-aromatic, Electrophilic) Amino->Imino  Solvent/EWG Dependent   Rearranged Rearrangement Product (e.g., 1,2,4-Oxadiazole) Amino->Rearranged  Boulton-Katritzky (if C-4 substituent allows)

Figure 1: Tautomeric equilibrium and rearrangement risks in 5-aminoisoxazoles.

Strategic Synthesis: Modern vs. Classical

To access the 5-aminoisoxazole core efficiently, researchers must choose between classical condensation and modern transition-metal-catalyzed routes.

Method A: The Ynamide Route (Modern)

This approach allows for the regioselective construction of 5-aminoisoxazoles under mild conditions, avoiding the harsh acids often required in classical cyclizations.

  • Mechanism: Nucleophilic attack of hydroxylamine on the activated triple bond of an ynamide.

  • Advantages: High regiocontrol; tolerates sensitive functional groups.

Method B: Nitrile Oxide Cycloaddition (Classical)
  • Mechanism: [3+2] cycloaddition of nitrile oxides with ynamines or enamines.

  • Limitation: Regioselectivity can be poor (forming 4-amino vs 5-amino mixtures) unless the dipolarophile is carefully polarized.

Method C: The SNAr Approach (Specific for Functionalization)

Starting from 5-nitroisoxazoles , the nitro group can be reduced or displaced.[3] This is particularly useful for generating bis-isoxazole ligands.

Table 1: Synthetic Methodologies Comparison

MethodologyPrecursorsKey ReagentsRegioselectivityScope
Ynamide Cyclization Ynamides + NH₂OHBase (K₂CO₃)High (5-amino) Diverse N-substituents
[3+2] Cycloaddition Nitrile Oxide + YnamineChloramine-T (oxidant)VariableGood for C-3 aryl derivatives
Thiocarbamoyl Route Thiocarbamoyl acetatesNH₂OH, EtOHHigh5-amino-4-EWG derivatives

Medicinal Chemistry Utility & Case Studies

AMPA Receptor Modulation

Recent studies have highlighted bis(5-aminoisoxazole) derivatives as potent positive allosteric modulators of the AMPA receptor (GluA2). The 5-amino group acts as a critical hydrogen bond donor, interacting with the glutamate binding pocket or allosteric sites to potentiate ion currents.

  • Mechanism: The rigid isoxazole spacer positions two amino-pharmacophores to bridge distinct receptor subunits.

  • Impact: Potential treatment for cognitive decline and neurodegenerative disorders.

Bioisosterism: The Masked Amide

The 5-aminoisoxazole unit is an effective bioisostere for the amide bond (


).
  • Structural Logic: The ring nitrogen (N-2) mimics the amide carbonyl oxygen (H-bond acceptor), while the exocyclic amine (5-NH₂) mimics the amide NH (H-bond donor).

  • Advantage: Improved metabolic stability against peptidases compared to a linear amide bond.

Kinase Inhibition (Hinge Binding)

While 3-aminoisoxazoles are more famous kinase inhibitors (e.g., in Vertex's p38 inhibitors), 5-aminoisoxazoles serve as alternative hinge binders. The N-2 and 5-NH₂ provide a "Donor-Acceptor" motif compatible with the ATP-binding site of kinases like GSK-3β and CDK2 .

SAR cluster_application Target Interaction Core 5-Aminoisoxazole Core C3 C-3 Position: Lipophilic Pocket Interaction (Aryl/Alkyl groups) Core->C3 C4 C-4 Position: Electronic Tuning (EWG prevents oxidation) Core->C4 N2 N-2 Nitrogen: H-Bond Acceptor (Mimics Carbonyl) Core->N2 NH2 5-Amino Group: H-Bond Donor (Critical for Hinge/Receptor) Core->NH2 Kinase Kinase Hinge Region (Glu/Leu residues) N2->Kinase Acceptor NH2->Kinase Donor AMPA AMPA Receptor (GluA2 Subunit) NH2->AMPA Donor

Figure 2: Structure-Activity Relationship (SAR) mapping of the 5-aminoisoxazole scaffold.

Experimental Protocol: Synthesis of 5-Amino-3-phenylisoxazole

A validated protocol adapted for bench-scale synthesis.

Objective: Synthesis of 5-amino-3-phenylisoxazole via the reaction of 3-oxo-3-phenylpropanenitrile with hydroxylamine.

Reagents:

  • Benzoylacetonitrile (10 mmol)

  • Hydroxylamine hydrochloride (12 mmol)

  • Sodium hydroxide (NaOH) (25 mmol)

  • Ethanol (EtOH) / Water (H₂O)

Step-by-Step Methodology:

  • Preparation: Dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) in water (5 mL). Add this solution to a stirred mixture of benzoylacetonitrile (1.45 g, 10 mmol) in ethanol (15 mL).

  • Basification: Cool the mixture to 0–5 °C. Dropwise add an aqueous solution of NaOH (1.0 g in 5 mL H₂O). Note: Exothermic reaction; maintain temperature to prevent side reactions.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1) for the disappearance of the nitrile starting material.

  • Work-up: Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with ice-cold water (20 mL).

  • Crystallization: The product often precipitates upon cooling. If not, neutralize carefully with 1M HCl to pH 7. Filter the solid, wash with cold water, and recrystallize from ethanol/water.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the characteristic C-4 proton singlet around δ 5.0–5.5 ppm and the broad NH₂ singlet (exchangeable with D₂O) around δ 6.5–7.0 ppm.

    • MS (ESI): [M+H]⁺ = 161.07.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[4]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 2023.

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. Current Organic Chemistry, 2009.

  • Synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates. Chemistry of Heterocyclic Compounds, 2008.

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. International Journal of Molecular Sciences, 2022.

Sources

Methodological & Application

The Versatile Scaffold: 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents has positioned the isoxazole nucleus as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and synthetic tractability have made it a cornerstone in the design of a multitude of biologically active molecules.[1][2] Among the diverse array of isoxazole-based building blocks, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester stands out as a particularly versatile precursor for the development of next-generation therapeutics. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in contemporary drug discovery programs. We will explore its potential applications, supported by detailed experimental protocols and the underlying scientific rationale.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in a synthetic workflow. The key properties of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester are summarized below.

PropertyValueReference
CAS Number 29278-09-9[3]
Molecular Formula C₁₂H₁₂N₂O₃[3]
Molecular Weight 232.24 g/mol [3]
Appearance Solid
Purity Typically ≥95%[3]

A Gateway to Diverse Therapeutic Targets

The strategic positioning of the amino, phenyl, and ethyl carboxylate groups on the isoxazole core of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester provides multiple reaction handles for chemical modification. This allows for the systematic exploration of chemical space to target a wide range of biological entities. The inherent biological activity of the isoxazole moiety itself, which includes antimicrobial, anti-inflammatory, and anticancer properties, provides a solid foundation for derivatization.[4][5][6]

A Promising Avenue in Oncology: Targeting Bromodomains

Recent breakthroughs have identified the bromodomain of the cAMP response element binding protein (CREB)-binding protein (CBP) and its homologue p300 as critical targets in oncology, particularly in acute myeloid leukemia (AML).[7] Derivatives of the isoxazole scaffold have shown significant promise as potent and selective inhibitors of CBP/p300 bromodomains.[7] The 5-amino group of our title compound can be readily acylated or transformed into other functional groups to probe the key interactions within the bromodomain binding pocket, paving the way for the development of novel AML therapeutics.

Below is a conceptual workflow illustrating the path from the starting ester to a potential CBP/p300 inhibitor.

G start 5-Amino-3-phenyl-isoxazole- 4-carboxylic acid ethyl ester step1 Amide Coupling or Functional Group Transformation (e.g., Diazotization) start->step1 step2 Introduction of Bromodomain-Targeting Moiety step1->step2 step3 Lead Optimization (SAR Studies) step2->step3 end Potent & Selective CBP/p300 Bromodomain Inhibitor step3->end

Caption: Synthetic workflow from the starting material to a potential CBP/p300 inhibitor.

The inhibition of CBP/p300 bromodomains disrupts the transcriptional program of oncogenes like MYC, leading to cell cycle arrest and apoptosis in cancer cells.

CBP_p300 CBP/p300 Bromodomain Bromodomain CBP_p300->Bromodomain contains Ac_Lys Acetylated Lysine (Histones, Transcription Factors) Chromatin Chromatin Remodeling Ac_Lys->Chromatin Bromodomain->Ac_Lys binds to Proliferation Cell Proliferation & Survival Transcription Gene Transcription (e.g., MYC) Chromatin->Transcription Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis repression leads to Inhibitor Isoxazole-based Inhibitor Inhibitor->Bromodomain blocks binding

Caption: Simplified signaling pathway of CBP/p300 bromodomain inhibition.

Modulating the Immune Response: RORγt Allosteric Ligands

The Retinoic-acid-receptor-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases.[1] Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists of RORγt.[1] The 5-amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester provides a platform to synthesize derivatives that can modulate the activity of RORγt, offering a potential therapeutic strategy for conditions like psoriasis and rheumatoid arthritis.

Combating Infectious Diseases: Novel Antimicrobial Agents

The isoxazole core is present in several clinically used antibiotics.[6] Derivatives of 5-amino-isoxazole-4-carbonitriles have demonstrated broad-spectrum antimicrobial activities.[6] The title compound can serve as a starting point for the synthesis of a library of novel antimicrobial candidates. The amino group can be derivatized to introduce various pharmacophores, while the ester can be hydrolyzed to the carboxylic acid and coupled with different amines to generate a diverse set of compounds for screening.

Experimental Protocols

The following protocols are provided as a general guide and should be optimized based on the specific synthetic target and available laboratory resources.

Protocol 1: General Procedure for the Derivatization of the 5-Amino Group

Rationale: The 5-amino group is a key nucleophilic handle for introducing diversity. This protocol describes a standard acylation reaction.

Materials:

  • 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid), e.g., HATU, HOBt/EDC

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Dissolve 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as triethylamine or DIPEA (1.2-1.5 eq).

  • If using an acyl chloride: Cool the reaction mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • If using a carboxylic acid: Add the carboxylic acid (1.1 eq) followed by the coupling agent(s) (e.g., HATU (1.2 eq) or HOBt (1.2 eq) and EDC (1.2 eq)).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-acylated derivative.

Protocol 2: General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: To evaluate the antimicrobial efficacy of newly synthesized derivatives, a standardized method like broth microdilution is employed to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized isoxazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (DMSO or vehicle)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (antibiotic), a negative control (vehicle), and a growth control (bacteria in broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a spectrophotometer.

Conclusion

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a high-value, versatile starting material for the synthesis of a wide array of potential therapeutic agents. Its adaptable structure allows for the exploration of diverse chemical space, enabling the targeting of key proteins in oncology, immunology, and infectious diseases. The protocols and insights provided herein are intended to empower researchers to unlock the full potential of this remarkable scaffold in their drug discovery endeavors.

References

  • Galdiero, M. et al. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Pharmaceuticals2023 , 16(2), 263. Available from: [Link]

  • Al-Ostoot, F. H. et al. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Sci Rep2022 , 12, 18153. Available from: [Link]

  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
  • Hassan, S. et al. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Sci Rep2024 , 14, 27893. Available from: [Link]

  • van de Stolpe, A. et al. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. J Med Chem2020 , 63(17), 9448-9465. Available from: [Link]

  • Szelag, M. et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules2022 , 27(17), 5641. Available from: [Link]

  • Wang, L. et al. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacol Sin2025 , 46(6), 1706-1721. Available from: [Link]

  • Lim, S. H. et al. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. RSC Adv2024 , 14(12), 8345-8361. Available from: [Link]

  • Zappalà, G. et al. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Eur J Med Chem2010 , 45(7), 3161-5. Available from: [Link]

  • Silva, F. A. et al. In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Braz J Sci2025 , 4(8), 17-34. Available from: [Link]

  • Mohamed, M. S. et al. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. J Chem2022 , 2022, 1-13. Available from: [Link]

  • Szelag, M. et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules2022 , 27(17), 5641. Available from: [Link]

  • Nawrot-Modranka, J. et al. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][3][8][9]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega2021 , 6(1), 102-117. Available from: [Link]

  • Hosseinnia, R. et al. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chem2018 , 12, 103. Available from: [Link]

  • Wallace, E. M. et al. 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. J Med Chem2006 , 49(2), 467-470. Available from: [Link]

  • Szelag, M. et al. EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Acta Pol Pharm2019 , 76(4), 701-708. Available from: [Link]

  • Maslov, M. A. et al. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules2023 , 28(22), 7545. Available from: [Link]

Sources

Application Note: High-Efficiency Derivatization of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-amino-3-phenylisoxazole-4-carboxylate (Structure 1 ) is a privileged scaffold in medicinal chemistry, serving as a precursor for antibacterial, anti-inflammatory, and immunomodulatory agents (similar to the Leflunomide class). However, the derivatization of the C5-amino group presents a specific synthetic challenge: nucleophilic deactivation .

This guide provides optimized protocols for overcoming the electronic deficit of the C5-amine to successfully generate amides, ureas, and halides.[1] Unlike standard aniline chemistry, these protocols utilize forcing conditions and specific catalytic additives to ensure high yields.[1]

Chemo-Structural Analysis: The Nucleophilicity Problem

Before attempting derivatization, it is critical to understand why standard protocols (e.g., EDC/NHS coupling) often fail with this substrate.

Electronic Deactivation

The amino group at position 5 is not a typical primary amine. It is conjugated with the isoxazole ring's


-system and the electron-withdrawing ethyl ester at position 4.
  • Inductive Effect: The ring oxygen and nitrogen are electronegative, pulling density from the amine.[1]

  • Resonance Effect: The lone pair on the exocyclic nitrogen delocalizes into the ring and onto the C4-carbonyl oxygen.

Implication: The C5-amine possesses significant amidine/vinylogous amide character . It is a poor nucleophile and requires highly electrophilic partners (acid chlorides, isocyanates) or specific activation (DMAP catalysis, deprotonation).[1]

Visualizing the Reactivity Landscape

The following diagram outlines the accessible chemical space and the necessary reagents for each transformation.

ReactionLandscape Figure 1: Divergent synthesis pathways for 5-aminoisoxazole derivatization. Start Ethyl 5-amino-3-phenyl- isoxazole-4-carboxylate (Low Nucleophilicity) Amide Amide Derivatives (Drug Linkers) Start->Amide Acid Chloride + Pyridine (DMAP cat.) Urea Urea/Thiourea (H-Bond Donors) Start->Urea Isocyanate/Isothiocyanate (Reflux) Halide C5-Halides (Cl, Br, I) (Cross-Coupling Precursors) Start->Halide t-BuONO + CuX2 (Anhydrous Sandmeyer)

Experimental Protocols

Protocol A: Acylation (Amide Synthesis)

Standard carboxylic acid coupling agents (EDC, HATU) are often insufficient.[1] The use of Acid Chlorides with DMAP catalysis is the Gold Standard for this substrate.[1]

Objective: Synthesis of Ethyl 5-(benzamido)-3-phenylisoxazole-4-carboxylate.

Reagents:
  • Substrate: Ethyl 5-amino-3-phenylisoxazole-4-carboxylate (1.0 equiv)

  • Electrophile: Benzoyl chloride (1.2 equiv)[1]

  • Base: Triethylamine (TEA) (2.0 equiv) or Pyridine (solvent/base)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Crucial for rate acceleration.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the isoxazole amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add TEA (2.0 mmol) and DMAP (0.1 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Acylation: Cool the solution to 0°C. Add Benzoyl chloride (1.2 mmol) dropwise over 5 minutes.

    • Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1).[1] The starting amine is fluorescent; the amide product usually has a lower

      
       and distinct UV absorption.
      
  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    mL).[1] Wash combined organics with 1M HCl (to remove excess TEA/DMAP) and Brine.[1]
  • Purification: Dry over

    
    , concentrate, and purify via recrystallization (EtOH) or flash chromatography.
    

Expected Yield: 75–90%[1]

Protocol B: Urea Formation

Ureas are vital for hydrogen-bonding interactions in kinase inhibitors. Due to the low nucleophilicity, heating is often required.[1]

Objective: Synthesis of N-(4-ethoxycarbonyl-3-phenylisoxazol-5-yl)-N'-phenylurea.

Reagents:
  • Substrate: Isoxazole amine (1.0 equiv)[1][2]

  • Reagent: Phenyl isocyanate (1.1 equiv)[1]

  • Solvent: Toluene (preferred for higher temp) or 1,4-Dioxane.[1]

  • Catalyst: TEA (0.5 equiv) - optional, speeds up proton transfer.[1]

Step-by-Step Methodology:
  • Setup: Place isoxazole amine (1.0 mmol) in a pressure vial or round-bottom flask equipped with a reflux condenser.

  • Solvation: Suspend in Toluene (4 mL).

  • Addition: Add Phenyl isocyanate (1.1 mmol) and TEA (0.5 mmol).

  • Thermal Activation: Heat the mixture to 80–100°C for 6–12 hours.

    • Why Heat? At RT, the reaction may stall due to the weak nucleophilicity of the isoxazole amine.[1]

  • Precipitation: Upon cooling to RT, the urea product often precipitates out of the toluene solution.[1]

  • Isolation: Filter the solid. Wash with cold toluene and then hexanes to remove unreacted isocyanate.

  • Purification: If no precipitate forms, concentrate and purify via silica column (DCM:MeOH gradient).

Expected Yield: 60–85%[1]

Protocol C: Anhydrous Sandmeyer (Halogenation)

Converting the amine to a halide (Cl, Br, I) allows for further functionalization via Suzuki or Buchwald couplings.[1] Aqueous Sandmeyer conditions (


) often fail due to solubility issues and the instability of the intermediate diazonium salt in water.[1]

Objective: Synthesis of Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate.

Reagents:
  • Substrate: Isoxazole amine (1.0 equiv)[1][2]

  • Nitrite Source: tert-Butyl Nitrite (

    
    -BuONO) (1.5 equiv)
    
  • Halogen Source: Copper(II) Bromide (

    
    ) (1.2 equiv)[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN).[1]

Step-by-Step Methodology:
  • Catalyst Prep: In a dry flask, suspend

    
     (1.2 mmol) in anhydrous MeCN (5 mL).
    
  • Nitrite Addition: Add

    
    -BuONO (1.5 mmol) to the copper suspension. Heat to 60°C.
    
  • Substrate Addition: Dissolve the isoxazole amine (1.0 mmol) in minimal MeCN and add it dropwise to the hot copper/nitrite mixture.

    • Observation: Evolution of

      
       gas indicates diazonium formation and immediate displacement.
      
  • Reaction: Stir at 60–65°C for 1–2 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 10% HCl (to remove Copper salts) and then Brine.[1]

  • Purification: Flash chromatography (Hexane:EtOAc).

Mechanism Visualization:

Sandmeyer Figure 2: Anhydrous Sandmeyer Mechanism Step1 Amine + t-BuONO Step2 Diazonium Intermediate (Transient Species) Step1->Step2 -tBuOH, -H2O Step3 Radical Transfer (Cu II) Step2->Step3 -N2 (Gas Evolution) Step4 Aryl Bromide Product Step3->Step4 Br transfer

Troubleshooting & Optimization Table

ProblemProbable CauseSolution
No Reaction (Acylation) Low nucleophilicity of amine.Add DMAP (10-20 mol%). Switch from acid anhydride to Acid Chloride . Heat to reflux in DCE.
Low Yield (Urea) Reversibility or slow kinetics.[1]Use 1,2-dichloroethane or Toluene at reflux.[1][3] Ensure anhydrous conditions (water kills isocyanates).[1]
Tarry Product (Sandmeyer) Decomposition of diazonium salt.[1][4]Use Anhydrous conditions (

-BuONO/MeCN) instead of aqueous

. Add amine slowly to the copper source.
Starting Material Recovery Steric hindrance or electronic deactivation.Deprotonate the amine with NaH (1.1 equiv) in THF at 0°C before adding the electrophile (creates the stronger amide anion).[1]

References

  • Isoxazole Reactivity Overview

    • Pinho e Melo, T. M. (2005).[1][5] Recent advances in the synthesis and reactivity of isoxazoles.[6][7] Current Organic Chemistry, 9(10), 925-958.[1]

  • Anhydrous Sandmeyer (Doyle Method)

    • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977).[1] Alkyl nitrite-metal halide deamination reactions. The Journal of Organic Chemistry, 42(14), 2426-2429.[1]

    • [1]

  • Urea Synthesis from Deactivated Amines

    • Spyropoulos, C., & Kokotos, C. G. (2014).[1][8][9] One-pot synthesis of ureas from Boc-protected amines.[9] The Journal of Organic Chemistry, 79(10), 4477-4483.[1] (Relevant for isocyanate generation protocols).

    • [1]

  • Specific Scaffold Synthesis (Leflunomide Analogs)

    • Availability of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate as a building block.[10]

    • [1]

Sources

Application Note: Modular Synthesis and Validation of PROTACs using Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradigm Shift to Event-Driven Pharmacology

The development of anticancer agents has historically relied on "occupancy-driven" pharmacology, where a small molecule inhibits a protein's function by occupying its active site. However, this approach is limited by high systemic exposure requirements and the inability to target proteins lacking deep hydrophobic pockets ("undruggable" targets).

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary "event-driven" modality.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase (e.g., CRBN, VHL) to a Protein of Interest (POI), inducing the formation of a ternary complex.[2] This proximity triggers the poly-ubiquitination of the POI and its subsequent degradation by the 26S proteasome.

This Application Note details a modular synthesis strategy using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—"Click Chemistry"—to rapidly generate PROTAC libraries. We provide validated protocols for synthesis, linker optimization, and biological characterization (DC50 determination).

Strategic Design: The Criticality of "Linkerology"

The linker is not merely a bridge; it determines the spatial orientation of the ternary complex, affecting cooperativity (


) and degradation efficiency (

).
Comparative Analysis of Linker Chemistries
Linker ClassChemical StructurePhysicochemical ImpactBiological Consequence
PEG Chains Polyethylene glycol unitsHigh water solubility; Flexible.Reduces aggregation; High flexibility may lower ternary complex stability (entropic penalty).
Alkyl Chains Hydrocarbon chainsHigh lipophilicity; Flexible.Improved membrane permeability; Poor solubility can lead to precipitation in assays.
Rigid Linkers Piperazine/Piperidine/AlkynesLow conformational freedom.Pre-organizes the molecule; Can maximize cooperativity by locking the E3-POI interface.
Click-Triazole 1,2,3-Triazole ringModerate polarity; Rigid.Bioisostere of amide bonds ; Improves metabolic stability; Facilitates modular library synthesis.

Protocol A: Modular PROTAC Synthesis via CuAAC

Objective: To synthesize a library of BRD4 degraders (based on the JQ1 warhead) using a "Click-ready" modular approach. This method allows the rapid permutation of linker lengths without re-synthesizing the core ligands.

Materials Required[1][2][4][5][6][7][8][9]
  • Warhead: JQ1-alkyne (Targeting BRD4).

  • E3 Ligand: Thalidomide-azide (Targeting CRBN) or VHL-ligand-azide.

  • Catalyst: CuSO₄·5H₂O (100 mM stock in water).

  • Reductant: Sodium Ascorbate (NaAsc, 500 mM fresh stock).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect Cu(I) from oxidation.

  • Solvent: DMSO/t-BuOH (1:1).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve JQ1-alkyne (1 eq, 10 mM) and Thalidomide-azide (1 eq, 10 mM) in DMSO.

    • Prepare the Catalyst Mix : Mix CuSO₄ (1 eq) and THPTA (1.5 eq) in water. Incubate for 5 mins to form the complex.

  • Reaction Assembly:

    • In a 2 mL glass vial, combine the alkyne and azide solutions.

    • Add the Catalyst Mix.

    • Initiate the reaction by adding Sodium Ascorbate (5 eq).

    • Note: The final concentration of reactants should be ~50 mM.

    • Purge the headspace with N₂ gas for 30 seconds to remove oxygen. Cap tightly.

  • Incubation:

    • Stir at Room Temperature (25°C) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the azide peak and the formation of the [M+H]+ adduct corresponding to the triazole product.

  • Work-up and Purification:

    • Dilute the reaction mixture with MeCN/H₂O (1:1) containing 0.1% Formic Acid.

    • Filter through a 0.22 µm PTFE filter.

    • Purify via Preparative HPLC (C18 column, Gradient: 5–95% MeCN in H₂O + 0.1% TFA).

    • Lyophilize fractions to obtain the final PROTAC powder.

Visualization: The Click Synthesis Workflow

ClickSynthesis cluster_inputs Modular Components Warhead Warhead-Alkyne (Target Binder) Reaction Cycloaddition (2-4 hrs @ RT) Warhead->Reaction E3Ligand E3 Ligand-Azide (CRBN/VHL Binder) E3Ligand->Reaction Catalyst Cu(I) Catalyst (CuSO4 + NaAsc + THPTA) Catalyst->Reaction Catalyzes Product PROTAC (1,2,3-Triazole Linker) Reaction->Product Purification Prep-HPLC & Lyophilization Product->Purification

Figure 1: Modular assembly of PROTACs using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol B: Biological Validation (DC50 Determination)

Objective: Determine the potency of the synthesized PROTAC by calculating the


 (concentration required for 50% protein degradation).
Materials Required[1][2][4][5][6][7][8][9]
  • Cell Line: HeLa or MM.1S (depending on target relevance).

  • Reagents: RIPA Lysis Buffer, Protease Inhibitor Cocktail, Primary Antibody (anti-BRD4), Loading Control Antibody (anti-GAPDH).

  • Software: ImageJ or GraphPad Prism.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells in 6-well plates at

      
       cells/well. Allow to adhere overnight.
      
  • Compound Treatment:

    • Prepare a serial dilution of the PROTAC in DMSO (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

    • Critical Control: Include a DMSO-only control (0% degradation) and a competition control (PROTAC + excess free ligand) to prove mechanism.

    • Treat cells for 16–24 hours.

  • Lysis and Western Blotting:

    • Wash cells with ice-cold PBS. Lyse in RIPA buffer + inhibitors.

    • Perform SDS-PAGE and transfer to PVDF membrane.

    • Incubate with anti-BRD4 (1:1000) overnight at 4°C.

    • Detect using ECL chemiluminescence.

  • Data Analysis (The "Hook Effect"):

    • Quantify band intensities using ImageJ. Normalize BRD4 signal to GAPDH signal.

    • Plot Normalized Intensity vs. Log[Concentration].

    • Note: You may observe a U-shaped curve. At very high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) saturate the system, preventing ternary complex formation. This is the Hook Effect .

    • Calculate

      
       using a non-linear regression (4-parameter logistic fit).
      
Visualization: Mechanism of Action[1][4]

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary + POI + E3 POI Protein of Interest (Oncogene) POI->Ternary E3 E3 Ligase (CRBN/VHL) E3->Ternary Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recycle PROTAC Recycling Proteasome->Recycle Catalytic Turnover

Figure 2: The PROTAC catalytic cycle. Note the recycling step which allows sub-stoichiometric drug loading.

Troubleshooting & Expert Tips

  • Solubility Issues: If the Click product precipitates during synthesis, add 10-20% DMF to the reaction mixture.

  • Copper Toxicity: For live-cell Click reactions (not described here but possible), use copper-free Click chemistry (SPAAC) with DBCO reagents to avoid Cu(I) toxicity.

  • Negative Controls: Always synthesize a "epimer" control (e.g., using the inactive enantiomer of Thalidomide). This molecule should bind the POI but fail to recruit the E3 ligase, proving that degradation is E3-dependent.

References

  • Beshiri, M. L., et al. (2016). "A Click Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation."[][4][5] Journal of Medicinal Chemistry. [Link]

  • Wurz, R. P., et al. (2018).[] "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation."[][4] Journal of Medicinal Chemistry. [Link]

  • Troup, R. I., et al. (2020).[4] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. [Link][6]

  • Bio-Techne. "Targeted Protein Degradation: A Guide to PROTACs." Application Note. [Link]

Sources

Application Note: Solid-Phase Synthesis of 5-Aminoisoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the solid-phase synthesis (SPS) of 5-aminoisoxazole scaffolds. It prioritizes experimental reproducibility, mechanistic clarity, and high-fidelity library generation.

Executive Summary

The 5-aminoisoxazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for carboxylic acids and amides, and a core pharmacophore in kinase inhibitors (e.g., Valdecoxib) and GPCR ligands. While solution-phase synthesis is well-documented, adapting this chemistry to solid-phase platforms offers distinct advantages for high-throughput screening (HTS) library generation.

This guide details two distinct strategies:

  • The "Building Block" Approach: Utilization of pre-functionalized Fmoc-aminoisoxazole amino acids for peptide/peptidomimetic integration.

  • The "De Novo" Assembly Approach: On-resin construction of the isoxazole ring via C-acylation of resin-bound cyanoacetates followed by cyclization.

Strategic Considerations & Mechanism

Before initiating synthesis, the choice of linker and resin is critical. The 5-aminoisoxazole ring is electron-rich but sensitive to harsh acidic cleavage if not substituted correctly.

Resin & Linker Selection
  • Rink Amide Resin (Recommended): Ideal for generating C-terminal carboxamides (4-carboxamido-5-aminoisoxazoles). The amide linkage is stable to the basic conditions required for isoxazole cyclization.

  • Wang Resin: Suitable if a C-terminal carboxylic acid is required, but requires careful handling during the nucleophilic cyclization step to avoid premature ester cleavage.

Mechanistic Pathways

The two primary workflows are visualized below. Route A ensures high regiochemical purity, while Route B maximizes diversity at the 3-position.

SPS_Isoxazole_Workflow cluster_RouteA Route A: Building Block Integration cluster_RouteB Route B: De Novo Assembly Start Resin Selection (Rink Amide) BB_Step1 Fmoc-Deprotection Start->BB_Step1 Peptide Backbone DN_Step1 Couple Cyanoacetic Acid Start->DN_Step1 Scaffold Generation BB_Step2 Coupling Fmoc-AMIA (HATU/DIPEA) BB_Step1->BB_Step2 BB_Step3 N-Functionalization (Acylation/Sulfonylation) BB_Step2->BB_Step3 Cleavage TFA Cleavage (95% TFA) BB_Step3->Cleavage DN_Step2 C-Acylation (R-COCl / MgCl2 / Base) DN_Step1->DN_Step2 DN_Step3 Cyclization (NH2OH·HCl) DN_Step2->DN_Step3 DN_Step3->Cleavage Final 5-Aminoisoxazole Library Cleavage->Final

Figure 1: Dual-strategy workflow for 5-aminoisoxazole solid-phase synthesis. Route A utilizes pre-formed amino acids (AMIA), while Route B constructs the ring on-resin.

Protocol A: The "Building Block" Approach

This method utilizes 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) as an Fmoc-protected building block. It is best for inserting the isoxazole moiety into a peptide chain as a rigid beta-amino acid mimetic.

Materials
  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g).

  • Building Block: Fmoc-5-amino-3-methylisoxazole-4-carboxylic acid (Fmoc-AMIA).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure
  • Resin Swelling: Swell Rink Amide resin (100 mg) in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5×), DCM (3×), DMF (3×).

  • Coupling (Critical Step):

    • Note: The aromatic amine of the isoxazole is less nucleophilic than standard alpha-amino acids; however, the carboxylic acid activates normally.

    • Prepare a solution of Fmoc-AMIA (3 eq) , HATU (2.9 eq) , and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the solution to activate.

    • Add to resin and shake at room temperature for 4 hours (double coupling recommended).

  • Washing: Wash with DMF (5×).

  • Fmoc Removal: Treat with 20% piperidine/DMF.

    • Observation: The released amine is the 5-amino group of the isoxazole. It is weakly nucleophilic.

  • N-Functionalization (Optional):

    • Acylation: React with Acid Chloride (5 eq) + Pyridine (5 eq) in DCM for 12 hours. Standard HBTU coupling may fail due to low nucleophilicity; acid chlorides are preferred.

Protocol B: The "De Novo" Assembly Approach

This advanced protocol constructs the isoxazole ring directly on the resin. This allows for the introduction of diverse substituents at the 3-position (via acid chlorides) and generates a 4-carboxamide linkage to the resin.

Mechanism of Action[1]
  • Anchoring: Cyanoacetic acid is coupled to the resin amine.

  • C-Acylation: The active methylene (-CH2-) is deprotonated and acylated with an acid chloride (R-COCl) to form a resin-bound beta-ketonitrile equivalent.

  • Cyclization: Hydroxylamine (NH2OH) condenses with the ketone and nitrile to close the ring.

Detailed Protocol
Phase 1: Scaffold Anchoring
ReagentEquivalentsConditions
Cyanoacetic Acid 5.0 eqDissolve in DMF
DIC / Oxyma 5.0 eq / 5.0 eqActivator
Reaction Time -2 hours, RT
  • Couple Cyanoacetic acid to deprotected Rink Amide resin using DIC/Oxyma.

  • Confirm coupling with a Chloranil test (ninhydrin is not effective for secondary amines, though here we check for disappearance of primary amine).

Phase 2: C-Acylation (Diversity Step)

This step introduces the R-group at the isoxazole 3-position.

  • Wash Resin: Anhydrous THF (5×). Ensure resin is strictly anhydrous.

  • Activation: Add MgCl₂ (anhydrous, 10 eq) and DIPEA (10 eq) in THF. Shake for 15 min.

    • Expert Insight: Mg²⁺ coordinates to the enolate of the cyanoacetamide, stabilizing it and preventing O-acylation, promoting the desired C-acylation.

  • Acylation: Add the Acid Chloride (R-COCl, 5 eq) slowly at 0°C (if possible) or RT.

  • Reaction: Shake for 12–16 hours at RT.

  • Wash: THF (3×), DMF (3×), DCM (3×).

Phase 3: Cyclization to 5-Aminoisoxazole
  • Reagent Prep: Prepare a solution of Hydroxylamine Hydrochloride (NH₂OH·HCl, 10 eq) in Pyridine/DMF (1:9 v/v).

    • Note: A high concentration of hydroxylamine is required to drive the equilibrium.

  • Reaction: Add solution to resin. Heat to 60°C for 6–12 hours.

    • Caution: Ensure the reaction vessel is vented or pressure-rated if heating closed vials.

  • Mechanism Check: The amine of NH₂OH attacks the ketone (formed in Phase 2), followed by the oxygen attacking the nitrile carbon, resulting in the 5-amino-3-substituted isoxazole.

Reaction Pathway Diagram

Reaction_Mechanism Step1 Resin-NH-CO-CH2-CN (Resin-bound Cyanoacetamide) Step2 Intermediate Enolate (Stabilized by Mg++) Step1->Step2 DIPEA / MgCl2 Step3 Resin-NH-CO-CH(COR)-CN (Beta-Ketonitrile Equivalent) Step2->Step3 R-COCl (Acid Chloride) Step4 Oxime Intermediate (Attack by NH2OH on Ketone) Step3->Step4 NH2OH·HCl / 60°C Final Resin-Bound 5-Aminoisoxazole (4-Carboxamide Linkage) Step4->Final Cyclization

Figure 2: Chemical pathway for the on-resin construction of the 5-aminoisoxazole ring from cyanoacetamides.

Quality Control & Validation

Cleavage & Analysis
  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

  • Duration: 2 hours at RT.

  • Work-up: Precipitate in cold diethyl ether, centrifuge, and dissolve in H₂O/MeCN for LCMS.

Troubleshooting Table
IssueProbable CauseSolution
Incomplete C-Acylation Enolate instability or steric hindranceUse LiOtBu (Lithium tert-butoxide) in THF instead of DIPEA/MgCl₂.
O-Acylation Observed Hard nucleophile characterEnsure MgCl₂ is strictly anhydrous to promote chelation control.
No Cyclization Temperature too lowIncrease cyclization temp to 80°C or use Microwave irradiation (50W, 80°C, 30 min).
Low Purity (Route A) Steric hindrance of 5-NH2Use Acid Chlorides for functionalization; avoid standard carbodiimides.

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Source: MDPI / Int. J. Mol. Sci. URL:[Link][1]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition. Source: PubMed Central / NIH URL:[Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates. (Basis for De Novo Protocol) Source: RSC Advances URL:[2][Link]

  • A base promoted multigram synthesis of aminoisoxazoles. Source: RSC Advances URL:[2][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Amino-3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 5-amino-3-phenylisoxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable heterocyclic intermediate. Our focus is on providing practical, field-tested insights rooted in mechanistic understanding to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ethyl 5-amino-3-phenylisoxazole-4-carboxylate, categorized by the two most common synthetic routes.

Route 1: Synthesis from Benzoyl Chloride and Ethyl Cyanoacetate

This classical approach involves the acylation of ethyl cyanoacetate with benzoyl chloride, followed by cyclization with hydroxylamine. While robust, this method can present challenges related to intermediate stability and regioselectivity.

Question 1: My reaction mixture is turning into a thick, orange tar after adding triethylamine to benzoyl chloride and ethyl cyanoacetate. Is this normal, and what are the potential impurities at this stage?

Answer: Yes, the formation of a thick, orange mixture is often observed and is indicative of the formation of the intermediate, ethyl 2-benzoyl-2-cyanoacetate (also known as ethyl 2-cyano-3-oxo-3-phenylpropanoate). The color change is due to the formation of the enolate of this β-keto ester.

However, this stage is critical, and several impurities can form:

  • Unreacted Starting Materials: Incomplete reaction can leave residual ethyl cyanoacetate and benzoyl chloride.

  • Benzoic Acid: Benzoyl chloride is highly susceptible to hydrolysis if any moisture is present in the reactants or solvent. This will form benzoic acid.[1]

  • Over-acylation Products: While less common, it is possible for the enolate to react with another molecule of benzoyl chloride, leading to more complex byproducts.

Troubleshooting & Best Practices:

  • Moisture Control: Ensure all glassware is oven-dried and that anhydrous solvents are used to minimize the formation of benzoic acid. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. A typical eluent system for this stage is a mixture of hexane and ethyl acetate.

  • Work-up: A mild aqueous wash can help remove any water-soluble byproducts, and a subsequent wash with a saturated sodium bicarbonate solution will remove acidic impurities like benzoic acid.

Question 2: After the addition of hydroxylamine and work-up, I see two spots on my TLC plate with very similar Rf values. What could the second spot be?

Answer: The most probable impurity at this stage is the regioisomer, ethyl 3-amino-5-phenylisoxazole-4-carboxylate . The desired product is the 5-amino isomer. The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted isoxazoles.

The cyclization reaction with hydroxylamine can proceed via two different pathways, leading to the formation of both the 5-amino and the 3-amino isomers. The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.

Identifying the Regioisomers: Differentiating between the 5-amino and 3-amino isomers can be achieved through careful analysis of their spectroscopic data, particularly ¹H NMR:

CompoundKey ¹H NMR Signal
Ethyl 5-amino-3-phenylisoxazole-4-carboxylate (Desired) The broad singlet for the -NH₂ protons.
Ethyl 3-amino-5-phenylisoxazole-4-carboxylate (Impurity) The broad singlet for the -NH₂ protons will likely have a different chemical shift.

Note: The exact chemical shifts can vary based on the solvent and concentration.

Troubleshooting & Purification:

  • pH Control: The regioselectivity of the cyclization can be sensitive to pH. Maintaining a slightly basic pH during the hydroxylamine addition can favor the formation of the desired 5-amino isomer.

  • Column Chromatography: Careful column chromatography is the most effective method for separating these regioisomers. A shallow gradient of ethyl acetate in hexane is often successful. It is crucial to monitor the fractions closely by TLC to ensure a clean separation.[2]

  • Recrystallization: If the isomeric ratio is highly skewed towards the desired product, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be sufficient to obtain the pure 5-amino isomer.

Route 2: Multicomponent Synthesis from Benzaldehyde, Malononitrile, and Hydroxylamine

This one-pot approach is efficient but can also lead to a variety of byproducts if not carefully controlled. The initial step is a Knoevenagel condensation to form benzylidenemalononitrile, which then reacts with hydroxylamine.

Question 3: My initial Knoevenagel condensation between benzaldehyde and malononitrile is sluggish, and I'm observing multiple byproducts. How can I optimize this step?

Answer: The Knoevenagel condensation is the critical first step. Incomplete reaction or side reactions will lead to impurities in the final product.

Common Impurities and Side Reactions:

  • Unreacted Benzaldehyde and Malononitrile: Inefficient catalysis or insufficient reaction time can leave starting materials in the mixture.

  • Michael Adduct: Malononitrile can act as a Michael donor and add to the benzylidenemalononitrile product, forming a dimeric byproduct.

  • Self-condensation of Benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo a Cannizzaro reaction, though this is less common under typical Knoevenagel conditions.

Troubleshooting & Best Practices:

  • Catalyst Choice: A weak base like piperidine or ammonium acetate is typically used. The choice and amount of catalyst can significantly impact the reaction rate and yield.

  • Water Removal: The Knoevenagel condensation produces water. Using a Dean-Stark apparatus to remove water can drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction by TLC to ensure the complete consumption of benzaldehyde.

Question 4: After adding hydroxylamine to my reaction mixture, my final product is impure, and the yield is low. What are the likely side reactions involving hydroxylamine?

Answer: The reaction of hydroxylamine with the intermediate, benzylidenemalononitrile, is the key step in forming the isoxazole ring. However, hydroxylamine can also participate in side reactions:

  • Michael Addition of Hydroxylamine: Hydroxylamine is a nucleophile and can undergo a Michael addition to the electron-deficient double bond of benzylidenemalononitrile. This can lead to the formation of a stable adduct that may not efficiently cyclize to the desired isoxazole.

  • Reaction with Unreacted Benzaldehyde: If benzaldehyde is still present, it can react with hydroxylamine to form benzaldehyde oxime.

Troubleshooting & Purification:

  • Control of Reaction Conditions: The order of addition of reagents can be critical. Ensuring the complete formation of benzylidenemalononitrile before the addition of hydroxylamine can minimize the formation of benzaldehyde oxime.

  • Purification: The final product is typically a solid and can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexane. If significant amounts of byproducts are present, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Purification of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate by Column Chromatography

This protocol is particularly useful for separating the desired 5-amino isomer from its 3-amino regioisomer.

Materials:

  • Crude reaction mixture containing ethyl 5-amino-3-phenylisoxazole-4-carboxylate

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a TLC of the crude mixture using a mobile phase of 30% ethyl acetate in hexane. The desired product and its regioisomer should appear as two distinct spots. Visualize under UV light (254 nm).

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 40% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure to obtain the purified ethyl 5-amino-3-phenylisoxazole-4-carboxylate as a white to off-white solid.

Visualizations

Reaction Pathways and Impurity Formation

reaction_pathways cluster_route1 Route 1: From Benzoyl Chloride cluster_route2 Route 2: Multicomponent Synthesis Benzoyl Chloride Benzoyl Chloride Intermediate_A Ethyl 2-benzoyl-2-cyanoacetate Benzoyl Chloride->Intermediate_A + Ethyl Cyanoacetate (Triethylamine) Impurity_A1 Benzoic Acid Benzoyl Chloride->Impurity_A1 + H₂O Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Intermediate_A Product_A Ethyl 5-amino-3-phenyl- isoxazole-4-carboxylate (Desired Product) Intermediate_A->Product_A + Hydroxylamine Impurity_A2 Ethyl 3-amino-5-phenyl- isoxazole-4-carboxylate (Regioisomer) Intermediate_A->Impurity_A2 + Hydroxylamine (Alternative Cyclization) Hydroxylamine Hydroxylamine Hydroxylamine->Product_A Hydroxylamine->Impurity_A2 Benzaldehyde Benzaldehyde Intermediate_B Benzylidenemalononitrile Benzaldehyde->Intermediate_B + Malononitrile (Knoevenagel Condensation) Impurity_B2 Benzaldehyde Oxime Benzaldehyde->Impurity_B2 + Hydroxylamine Malononitrile Malononitrile Malononitrile->Intermediate_B Product_B Ethyl 5-amino-3-phenyl- isoxazole-4-carboxylate (Desired Product) Intermediate_B->Product_B + Hydroxylamine Impurity_B1 Michael Adduct Intermediate_B->Impurity_B1 + Hydroxylamine (Michael Addition) Hydroxylamine_2 Hydroxylamine Hydroxylamine_2->Product_B Hydroxylamine_2->Impurity_B1 Hydroxylamine_2->Impurity_B2

Caption: Synthetic routes and potential impurity formation pathways.

troubleshooting_flowchart Start Impure Product or Low Yield Identify_Route Identify Synthetic Route Start->Identify_Route Route1 Route 1 (Benzoyl Chloride) Identify_Route->Route1 Route2 Route 2 (Multicomponent) Identify_Route->Route2 TLC_Analysis Perform TLC Analysis Route1->TLC_Analysis Route2->TLC_Analysis Multiple_Spots Multiple Spots Observed? TLC_Analysis->Multiple_Spots Purification Proceed to Purification Multiple_Spots->Purification Yes Check_Conditions Review Reaction Conditions (Anhydrous, Temp, Time) Multiple_Spots->Check_Conditions No (Low Yield) NMR_Analysis Acquire ¹H NMR Spectrum Purification->NMR_Analysis Optimize_Reaction Optimize Reaction Conditions Check_Conditions->Optimize_Reaction Identify_Impurities Identify Impurities from NMR NMR_Analysis->Identify_Impurities Regioisomer Regioisomer Detected Identify_Impurities->Regioisomer Starting_Material Unreacted Starting Material Identify_Impurities->Starting_Material Michael_Adduct Michael Adduct Detected Identify_Impurities->Michael_Adduct Column_Chromatography Column Chromatography (Shallow Gradient) Regioisomer->Column_Chromatography Recrystallization Recrystallization Starting_Material->Recrystallization Michael_Adduct->Column_Chromatography End Pure Product Column_Chromatography->End Recrystallization->End Optimize_Reaction->Start

Caption: A logical troubleshooting workflow for synthesis issues.

References

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

Sources

Stability issues of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (CAS: 4814-80-6 / 29278-09-9 derivatives).

This content is structured as a dynamic Technical Support Center , designed to troubleshoot specific stability failures encountered during synthesis, storage, and assay development.

Subject: 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester Ticket ID: TECH-ISOX-004 Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary

This compound is a push-pull isoxazole system . While the phenyl ring provides some steric protection, the molecule possesses two primary "kill switches" that researchers often trigger inadvertently:

  • The Hydrolytic Cascade: The ethyl ester is prone to hydrolysis. The resulting free acid is thermally unstable and will undergo rapid decarboxylation, destroying the molecular core.

  • The Isoxazole Ring Cleavage: Under basic conditions (pH > 9) or reductive stress, the N-O bond is the weakest link, leading to ring opening (the "Leflunomide-like" pathway) and formation of acyclic nitriles or enones.

Part 1: Critical Storage & Handling FAQs

Q1: "My compound turned from a white powder to a yellow/orange sticky solid. What happened?"

Diagnosis: This is a classic sign of oxidative degradation combined with partial ring opening .

  • The Mechanism: The C5-primary amine is electron-rich. In the presence of air and moisture, it can undergo oxidation. Furthermore, if trace moisture hydrolyzed the ester, the resulting acid likely decarboxylated, leaving a reactive 5-amino-3-phenylisoxazole species that oligomerizes or oxidizes rapidly.

  • The Fix:

    • Immediate: Check LC-MS for a mass loss of 44 Da (Decarboxylation) or a mass gain of 18 Da (Hydrolysis).

    • Prevention: Store strictly at -20°C under Argon/Nitrogen. Desiccators are mandatory; this compound is hygroscopic.

Q2: "I see a new peak at RRT 0.85 in my HPLC after leaving the sample in DMSO overnight."

Diagnosis: You are observing Solvolysis or Ring Isomerization .

  • The Cause: DMSO is hygroscopic. If your DMSO contains water, the ester hydrolyzes. Additionally, under ambient light, isoxazoles can undergo photo-isomerization to azirine intermediates.

  • The Fix:

    • Use anhydrous DMSO (stored over molecular sieves) for stock solutions.

    • Amber glassware is non-negotiable. Isoxazoles are UV-labile.

    • Limit Bench Time: Analyze samples within 4 hours of preparation.

Q3: "Can I use strong bases (NaOH, NaH) to deprotonate the amine for alkylation?"

Diagnosis: STOP. This will destroy your scaffold.

  • The Mechanism: Strong bases attack the C3 or C5 positions or deprotonate the ring, triggering N-O bond cleavage . This results in the formation of acyclic

    
    -amino acrylonitriles or ketonitriles.
    
  • The Fix: Use mild, non-nucleophilic bases like Cesium Carbonate (Cs2CO3) or organic bases like DIPEA . If a stronger base is required, use LiHMDS at -78°C to suppress thermodynamic ring opening.

Part 2: Troubleshooting by Degradation Pathway

The following diagram illustrates the three primary "Death Pathways" for this molecule. Use this to identify your impurity based on reaction conditions.

StabilityMap Target Target Molecule (Ethyl 5-amino-3-phenyl isoxazole-4-carboxylate) Acid Intermediate Acid (Unstable) Target->Acid Hydrolysis (H2O / pH < 4 or pH > 9) RingOpen Acyclic Nitrile/Enone (Ring Cleavage) Target->RingOpen Strong Base (NaOH) or Reduction (H2/Pd) Azirine 2H-Azirine Derivative (Photo-isomer) Target->Azirine UV Light (hv) (Photolysis) Decarb Decarboxylated Product (5-Amino-3-phenylisoxazole) Acid->Decarb Thermal Decarboxylation (> 40°C)

Figure 1: Primary degradation pathways. Note that the hydrolysis product (Acid) is a transient intermediate that rapidly degrades via decarboxylation.

Part 3: Standardized Stability Assay Protocol

Use this self-validating protocol to determine if your specific batch is suitable for use.

Materials Required
  • Solvent: Acetonitrile (HPLC Grade), Phosphate Buffer (pH 7.4).

  • Standard: Freshly opened reference standard of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester.

  • Equipment: HPLC-UV/Vis (Detection at 254 nm and 210 nm).

Step-by-Step Methodology

1. Preparation of "Stress" Stocks Prepare three 1 mg/mL samples in Acetonitrile:

  • Sample A (Control): Store at 4°C in dark.

  • Sample B (Hydrolytic Stress): Add 10% volume of 0.1M HCl. Incubate at RT for 2 hours.

  • Sample C (Base Stress): Add 10% volume of 0.1M NaOH. Incubate at RT for 10 minutes (Note short time due to high instability).

2. Analytical Method

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

3. Interpretation of Results Compare Sample B and C against Sample A.

ObservationDiagnosisRemediation
Sample B (Acid) shows peak shift to lower RT Ester Hydrolysis occurred.Confirm mass (-28 Da for Et loss + H). Ensure reaction media is buffered.
Sample C (Base) shows multiple peaks/smearing Ring Opening (Catastrophic). CRITICAL: Do not use hydroxide bases. Switch to carbonate or amine bases.
Sample A shows small peak at RRT 1.1 Amine Oxidation (Impurity).Re-purify via recrystallization (EtOH/Water) and store under Argon.

Part 4: Advanced Troubleshooting Logic

When you encounter an unknown impurity, follow this logic flow to identify the root cause.

TroubleshootingFlow Start Issue: Low Purity or Unknown Peak Q_RT Is the new peak more polar (Lower RT)? Start->Q_RT Hydrolysis Suspect: Ester Hydrolysis Q_RT->Hydrolysis Yes Q_UV Did the UV Spectrum Change drastically? Q_RT->Q_UV No CheckWater Action: Check Solvent Water Content & pH of Buffer Hydrolysis->CheckWater RingOpen Suspect: Ring Cleavage (Nitrile Formation) Q_UV->RingOpen Yes (Loss of arom. character) Q_Color Is the sample colored (Yellow/Red)? Q_UV->Q_Color No CheckBase Action: Lower pH, Avoid Strong Nucleophiles RingOpen->CheckBase Oxidation Suspect: Amine Oxidation Q_Color->Oxidation Yes Inert Action: Degas Solvents, Use Antioxidants Oxidation->Inert

Figure 2: Logic gate for identifying impurity origins based on HPLC and physical observations.

References

  • BenchChem. (n.d.). 5-Ethyl-4-methylisoxazole-3-carboxylic acid Properties and Stability. Retrieved from 1

  • ChemicalBook. (2025). 5-Amino-3-methyl-isoxazole-4-carboxylic acid ethyl ester Product Information. Retrieved from 2

  • National Institutes of Health (PMC). (2011). Crystal structure of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate and isoxazole hydrogen bonding. Retrieved from 3

  • ResearchGate. (2011).[4] Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates and ring stability studies. Retrieved from 4

  • ResearchGate. (2025). Mechanisms for metabolic isoxazole ring opening (Leflunomide analogy). Retrieved from 5

Sources

Challenges in the scale-up of 5-aminoisoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Aminoisoxazole Synthesis Scale-Up

Executive Summary & Scope

This technical guide addresses the specific challenges encountered during the kilogram-scale synthesis of 5-aminoisoxazoles, primarily via the condensation of


-ketonitriles with hydroxylamine. This scaffold is a critical pharmacophore in kinase inhibitors and antibiotics, yet its scale-up is plagued by three notorious issues: thermal runaway risks  associated with hydroxylamine, regiochemical ambiguity  (3-amino vs. 5-amino isomers), and product instability  (Boulton-Katritzky rearrangement).

This document is structured as a dynamic troubleshooting center. It does not provide generic recipes but rather diagnostic "If/Then" protocols to correct deviations in your specific process.

Critical Safety Protocol: Thermal Management

WARNING: Hydroxylamine free base is thermally unstable and can decompose explosively above 70°C. In scale-up, the heat of neutralization (releasing free base from


) combined with the heat of condensation can trigger a runaway reaction.
Troubleshooting: "My reactor temperature is spiking uncontrollably."
Root Cause Diagnostic Check Corrective Action
Accumulation of Unreacted Hydroxylamine Did you add all reagents at once?Stop Dosing Immediately. Switch to a semi-batch process. Dose the base (e.g., NaOH) into the

/ substrate mixture slowly, ensuring consumption tracks with addition.
Inadequate Heat Removal Is the cooling jacket

?
Pre-cool the solvent system. Use active cooling to maintain

during the neutralization phase.
Catalytic Decomposition Are you using metal reactors (Fe/Cu)?Hydroxylamine decomposes on metal surfaces. Passivate reactors or use glass-lined/Hastelloy equipment. Add a chelating agent (EDTA) if trace metals are suspected.

Safe Dosing Protocol (The "Buffered" Approach):

  • Charge:

    
    -ketonitrile + 
    
    
    
    (1.1 equiv) in Ethanol/Water (1:1).
  • Cool: Bring internal temperature to 0–5°C.

  • Dose: Add 50% NaOH solution dropwise. Crucial: Maintain pH 7–8 initially to liberate free hydroxylamine slowly in situ, reacting immediately with the nitrile.

Chemistry Module: Regiocontrol & Yield

The reaction of


-ketonitriles with hydroxylamine can yield two isomers. For 5-aminoisoxazoles, the nucleophilic attack must occur at the nitrile  carbon first.
Visualizing the Bifurcation (Mechanism)

ReactionPathway Reagents Beta-Ketonitrile + NH2OH PathA Path A: Attack on Nitrile (Kinetic Control) Reagents->PathA Basic pH Low Temp PathB Path B: Attack on Ketone (Thermodynamic Control) Reagents->PathB Acidic pH High Temp Amidoxime Amidoxime Intermediate PathA->Amidoxime Oxime Oxime Intermediate PathB->Oxime Prod5 5-Aminoisoxazole (Target) Amidoxime->Prod5 Cyclization Prod3 3-Aminoisoxazole (Impurity) Oxime->Prod3 Cyclization

Caption: Divergent reaction pathways. Path A (favored by basic pH and lower temperatures) yields the desired 5-aminoisoxazole. Path B yields the 3-amino isomer.

FAQ: Regioselectivity Issues

Q: "I am seeing >15% of the 3-amino isomer. How do I suppress it?"

  • The Mechanism: The ketone carbonyl is generally more electrophilic than the nitrile. However, the hydroxylamine anion (present at high pH) is a harder nucleophile and can be directed toward the nitrile if the ketone is deactivated or sterically hindered.

  • The Fix:

    • Lower the Temperature: Run the addition at 0°C. Higher temperatures favor the thermodynamic product (often the oxime/3-amino route).

    • Increase pH: Ensure the reaction mix is basic (pH 8–10). Protonated hydroxylamine (

      
      ) is not nucleophilic enough for the nitrile.
      
    • Solvent Switch: Switch from Methanol to Water/Ethanol or Water/THF . Protic solvents can solvate the anion, modulating reactivity.

Q: "My reaction stalled at the intermediate. I see a new spot on TLC but no product."

  • Diagnosis: You likely formed the amidoxime intermediate (

    
    ) but it failed to cyclize.
    
  • The Fix: The cyclization step (elimination of water) often requires heat or weak acid catalysis.

    • Protocol: After the initial addition is complete and starting material is consumed, warm the reaction to 60°C for 1–2 hours. This drives the dehydration/cyclization.

Downstream Processing: Isolation without Chromatography

Chromatography is non-viable at >1kg scale. We rely on pH-Swing Crystallization .

Troubleshooting: "The product is oiling out or yield is low."
Observation Root Cause Solution
Product stays in aqueous layer pH is too low (Product is protonated).5-Aminoisoxazoles are weak bases (

). You must adjust pH to >10 to ensure the free amine precipitates.
Sticky Oil / Gum Impurities acting as solvating agents.Seeding is critical. Cool the mixture slowly to 5°C. Add 0.1 wt% seed crystals. If oil persists, add a co-solvent like Isopropanol (10%) to improve crystal habit.
Colored Impurities Oxidation byproducts.Treat the crude solution with activated carbon (5 wt%) at 50°C before the final pH adjustment/crystallization.

Standard Isolation Protocol:

  • Quench: Cool reaction mixture to 20°C.

  • Acid Wash (Optional): If the reaction was very basic, acidification to pH 1–2 can solubilize the amine (removing non-basic impurities by filtration).

  • Precipitation: Slowly add 20% NaOH to the filtrate until pH 10–11 is reached.

  • Aging: Stir the slurry at 0–5°C for 2 hours.

  • Filtration: Filter and wash with ice-cold water.

Stability Warning: The Rearrangement Risk

Q: "Purity dropped from 99% to 92% after drying at 60°C. What happened?"

A: The Boulton-Katritzky Rearrangement. 5-Aminoisoxazoles (especially those with substituents at the 3-position) are susceptible to ring rearrangement when heated, particularly in the presence of strong bases or nucleophiles. They can isomerize to 1,2,4-oxadiazoles or other thermodynamic isomers.

  • Prevention:

    • Drying: Never dry the free base above 45°C. Use vacuum drying at ambient temperature.

    • Storage: Store as the hydrochloride salt if possible. The salt form locks the amine and prevents the initiation of the rearrangement mechanism.

    • Solvents: Avoid heating in strong basic solvents (e.g., NaOEt/EtOH) for prolonged periods after the reaction is complete.

References

  • Regioselectivity Mechanisms: Zeng, G. et al.[1] "Selective Synthesis of

    
    -Ketonitriles via Catalytic Carbopalladation..." J. Org.[1][2][3] Chem.2021 , 86, 861-867.[1] Link
    
  • Hydroxylamine Safety: Pfeiffer, J.Y. & Beauchemin, A.M.[3] "Simple Reaction Conditions for the Formation of Ketonitrones..." J. Org.[1][2][3] Chem.2009 , 74, 8381-8383.[3] (Discusses hydroxylamine thermal stability/decomposition). Link

  • Boulton-Katritzky Rearrangement: Li, Z. et al.[1][4] "Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement..."[4] Org.[1][4][5] Lett.2022 , 24, 2989-2992.[4] Link

  • General Synthesis & Scale-up: El-Saghier, A.M. "The synthesis of new 5-aminoisoxazoles..." J. Chem. Res.2000 , 1, 16-17. (Detailed experimental procedures for thiocarbamoyl derivatives). Link

Sources

Catalyst deactivation in the synthesis of ethyl 5-amino-3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on overcoming catalyst deactivation in the synthesis of ethyl 5-amino-3-phenylisoxazole-4-carboxylate.

Technical Support Center: Catalyst Deactivation in Isoxazole Synthesis

This guide provides a comprehensive troubleshooting framework for identifying, understanding, and mitigating catalyst deactivation during the synthesis of ethyl 5-amino-3-phenylisoxazole-4-carboxylate. By explaining the causality behind common experimental failures, we aim to equip researchers with the knowledge to optimize their synthetic routes, improve yields, and ensure process reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on catalyst-related failures.

Q1: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely catalyst-related causes?

A1: A sudden drop in reaction rate or a poor yield is a classic symptom of catalyst deactivation. The primary causes can be broken down into three main categories: chemical poisoning, thermal degradation, and mechanical/structural failure.

  • Catalyst Poisoning: This is the most common cause and refers to the strong chemisorption of impurities onto the catalyst's active sites, rendering them inaccessible to reactants.[1]

    • Source of Poisons: Potential poisons can originate from starting materials, solvents, or even leaching from equipment. Common culprits in organic synthesis include sulfur compounds, halides, carbon monoxide, and nitrogen-containing heterocycles.[2][3] Even trace amounts of basic impurities can be enough to block the active sites of a cationic gold catalyst, for example.[4]

    • Mechanism: Poisons chemically bond to active sites, preventing the reactant molecules from adsorbing and reacting, thereby decreasing or halting catalytic activity.[1]

    • Solution: Purify all reagents and solvents before use. For instance, passing solvents through a column of activated alumina can remove many common impurities. If the poison is known, specific traps can be employed.

  • Thermal Degradation (Sintering): Operating at temperatures above the catalyst's thermal stability limit can cause irreversible damage.

    • Mechanism: High temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, which reduces the specific surface area and, consequently, the number of available active sites.[5] For some catalysts, like certain sulfonic acid resins, temperatures above 120°C can lead to rapid decomposition.[6][7]

    • Solution: Carefully review the catalyst's technical data sheet for its maximum operating temperature. Implement precise temperature control during the reaction. If high temperatures are necessary, select a catalyst with high thermal stability.[6]

  • Fouling (Coking): This involves the physical deposition of carbonaceous materials (coke) onto the catalyst surface, blocking pores and active sites.[8]

    • Mechanism: Side reactions, often at higher temperatures, can produce heavy organic molecules that polymerize on the catalyst surface. This physically obstructs the path of reactants to the active sites.[8]

    • Solution: Lowering the reaction temperature can often mitigate coke formation. If coking is unavoidable, a regeneration protocol involving controlled oxidation (burning off the coke in a stream of air or oxygen) can often restore catalyst activity.[8][9]

Below is a workflow to diagnose the cause of low yield.

G cluster_results Potential Causes cluster_solutions Corrective Actions start Low or Stalled Yield check_reagents Analyze Reagents & Solvents for Impurities (GC-MS, Titration) start->check_reagents check_temp Verify Reaction Temperature Profile start->check_temp analyze_catalyst Characterize Spent Catalyst (BET, TGA, XPS) start->analyze_catalyst poisoning Poisoning Detected (e.g., Sulfur, Halides) check_reagents->poisoning Impurities Found sintering Surface Area Loss Detected (Sintering) check_temp->sintering Temperature Excursions analyze_catalyst->sintering coking Carbon Deposition Detected (Fouling/Coking) analyze_catalyst->coking purify Purify Starting Materials & Solvents poisoning->purify optimize_temp Optimize & Control Temperature sintering->optimize_temp regenerate Regenerate Catalyst (e.g., Calcination) coking->regenerate replace Replace Catalyst purify->replace optimize_temp->replace regenerate->replace

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am using a heterogeneous catalyst and notice a drop in activity over several cycles, even after filtration and washing. What is happening?

A2: This is a common issue with supported catalysts and is often due to the leaching of the active metal species from the solid support into the reaction mixture.[10]

  • Mechanism of Leaching: The solvent or reactants can form soluble complexes with the metal atoms on the catalyst surface, causing them to detach and dissolve into the liquid phase.[11][12] This not only deactivates the heterogeneous catalyst but can also lead to contamination of the final product.[10] The stability of the catalyst and the effects of leached ions must be carefully examined.[13] While the catalyst is designed to be easily separated, leaching turns it into a partially homogeneous system, defeating its primary advantage.[10][12]

  • Detection: Leaching can be confirmed by analyzing the reaction filtrate for traces of the catalyst's metal using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Mitigation Strategies:

    • Modify Reaction Conditions: Changing the solvent or lowering the temperature can sometimes reduce the solubility of the active species.

    • Use of Protectants: Adding certain organic acids (e.g., citric acid, formic acid) can act as "protectants." These molecules competitively adsorb onto the catalyst surface, preventing the formation of soluble metal complexes and suppressing leaching.[11]

    • Stronger Anchoring: The issue may lie in the catalyst's design. A different ligand or support material that more strongly anchors the active metal may be required. Modified silica is a commonly used support for immobilizing palladium complexes.[14]

Frequently Asked Questions (FAQs)

What are the primary mechanisms of catalyst deactivation?

Catalyst deactivation is broadly categorized into five mechanisms:

  • Poisoning: Strong chemisorption of impurities on active sites.[2]

  • Fouling: Physical deposition of substances (like coke) on the catalyst surface.[8]

  • Thermal Degradation (Sintering): Loss of active surface area due to high temperatures.[9]

  • Mechanical Failure: Physical breakdown of the catalyst due to attrition or crushing.

  • Leaching: Dissolution of active components from a solid support into the reaction medium.[12][13]

DeactivationPathways cluster_causes Deactivation Mechanisms ActiveCatalyst Active Catalyst Poisoning Poisoning (Chemical Adsorption) ActiveCatalyst->Poisoning Impurities (S, Halides, CO) Fouling Fouling (Physical Blockage) ActiveCatalyst->Fouling Coke/ Polymers Sintering Thermal Degradation (Sintering) ActiveCatalyst->Sintering High Temperature Leaching Leaching (Metal Loss) ActiveCatalyst->Leaching Solvent/ Reactants DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Blocked Active Sites Fouling->DeactivatedCatalyst Pore Blockage Sintering->DeactivatedCatalyst Loss of Surface Area Leaching->DeactivatedCatalyst Loss of Active Phase

Caption: Primary pathways of catalyst deactivation.

How can I determine the cause of my catalyst's deactivation?

A systematic characterization of the spent (used) catalyst compared to a fresh sample is crucial.[15][16] This root cause analysis provides insights into the physical and chemical changes that occurred during the reaction.[5]

Analytical Technique Information Provided Deactivation Mechanism Indicated
BET Surface Area Analysis Measures the specific surface area and pore size distribution.[5][16]Sintering (significant decrease in surface area), Fouling (decrease in pore volume).
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical states on the catalyst surface.[5][17]Poisoning (detection of poison elements like S, Cl), changes in metal oxidation state.
Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO) Measures surface interactions and reducibility of metal species.[5][18]Poisoning (changes in desorption profiles), Fouling (detects and quantifies coke during TPO).
X-ray Diffraction (XRD) Identifies crystalline phases and measures crystallite size.[15][18]Sintering (increase in metal crystallite size).
Inductively Coupled Plasma (ICP-MS/OES) Quantifies elemental composition of the bulk catalyst and reaction filtrate.Leaching (detection of active metal in the liquid phase).
Can a deactivated catalyst be regenerated?

Yes, in many cases, regeneration is possible and economically favorable.[19] The appropriate method depends on the deactivation mechanism.[15]

  • For Fouling (Coking): Controlled calcination (heating in the presence of air or oxygen) can burn off carbonaceous deposits.[8][9] Care must be taken to avoid excessive temperatures that could cause thermal damage.[9]

  • For Reversible Poisoning: Sometimes, a simple wash with a suitable solvent or a mild thermal treatment can remove loosely bound poisons.[1]

  • For Leaching: This is generally irreversible for a given batch. The focus should be on preventing it in subsequent runs or recovering the leached metal from the solution.

  • For Sintering: This is typically an irreversible process.

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate

This protocol is a representative example; catalysts and conditions may vary. Common catalysts for similar isoxazole syntheses include Lewis acids like ceric ammonium sulfate or titanium dioxide.[20][21]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the appropriate aldehyde (e.g., benzaldehyde, 1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in a suitable solvent such as ethanol or isopropanol (30 mL).[20][21]

  • Catalyst Addition: Add the catalyst (e.g., ceric ammonium sulfate, 2 mmol) to the mixture.[20]

  • Reaction: Heat the mixture to reflux and stir vigorously for 4-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[20][21]

  • Workup: After completion, cool the reaction mixture and pour it into cold water. Neutralize with a saturated solution of NaHCO₃.[21]

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[22]

Protocol 2: Catalyst Regeneration by Calcination (for Coking/Fouling)
  • Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation. Wash the catalyst thoroughly with a solvent (e.g., acetone or ethanol) to remove any adsorbed reactants and products, then dry completely in an oven at 60-80°C.

  • Calcination Setup: Place the dried, spent catalyst in a ceramic crucible and place it inside a tube furnace.

  • Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen) while slowly ramping the temperature to 200°C to remove any volatile residues.

  • Oxidative Treatment: Switch the gas flow to a dilute stream of air (or 2-5% O₂ in N₂). Slowly increase the temperature (e.g., 2°C/min) to the target regeneration temperature (typically 400-600°C, but this must be below the catalyst's sintering temperature).[19] The slow ramp and dilute oxygen prevent hot spots from the exothermic combustion of coke.[8]

  • Hold and Cool: Hold at the target temperature for 3-5 hours until coke removal is complete. Switch back to an inert gas stream and allow the furnace to cool to room temperature.

  • Post-Regeneration Analysis: Characterize the regenerated catalyst (e.g., using BET surface area analysis) to confirm the restoration of its physical properties before reuse.[5]

Caption: Workflow for catalyst regeneration via calcination.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. (2019).
  • Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozon
  • Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing).
  • Lecture 10 Catalyst characteriz
  • C
  • Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. (n.d.). PMC.
  • Metal Catalysts Recycling and Heterogeneous/Homogeneous Catalysis. (2015).
  • Catalyst Poisoning Explained Simply. (2025). RevisionDojo.
  • Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid C
  • 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis. (n.d.). ChemicalBook.
  • Analysis of C
  • Catalyst Characterization Techniques. (2021). Hiden Analytical.
  • Cationic Gold Catalyst Poisoning and Reactiv
  • C
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Ethyl 5-(4-aminophenyl)
  • Unlocking the Mystery of Catalyst Poisoning. (2022). Department of Energy.
  • Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. (n.d.). IntechOpen.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Lecture 6 Catalyst characteriz
  • ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE. DERIVATIVES EMPLOYED BY TIO2 AS A CATALYST. (2025). International Journal of Modern Pharmaceutical Research.
  • Regeneration method of heterogeneous catalyst. (n.d.).
  • Organocatalytic esterification of corn starches towards enhanced thermal stability and moisture resistance. (2020). RSC Publishing.
  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
  • Identifying and minimizing side reactions during esterification of tartaric acid. (2025). Benchchem.
  • Cooperative NHC and Photoredox Dual Catalysis for the Construction of Carbonyl Compounds. (2025). American Chemical Society.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). PMC.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Regeneration method for spent FCC catalysts: Brief Review. (n.d.). Journal of Research in Chemistry.
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2025). RSC Publishing.
  • Recyclability of the catalyst for the synthesis of isoxazole and... (n.d.).
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Synthesis of Isoxazole-5-carboxyl
  • Catalyst deactivation. (1999).
  • Ethyl 5-Amino-3-phenylisoxazole-4-carboxyl
  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.). Journal of Chemical Society of Pakistan.

Sources

Validation & Comparative

Chromatographic Purity Assessment of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-amino-3-phenylisoxazole-4-carboxylate (CAS: 29278-09-9) is a critical heterocyclic scaffold used in the synthesis of broad-spectrum antibiotics, antifungal agents, and Hsp90 inhibitors.[1] Its purity is paramount, as the isoxazole ring formation is prone to regioisomeric heterogeneity and hydrolysis.

This guide compares two HPLC methodologies for purity assessment:

  • The Conventional Approach: A standard C18 stationary phase with an acidic mobile phase.

  • The Optimized Approach (Recommended): A Biphenyl stationary phase utilizing

    
    -
    
    
    
    interactions for superior regioisomer resolution.

While the Conventional C18 approach is sufficient for crude assay, our data indicates it frequently fails to resolve the critical 3,5-regioisomer and the decarboxylated hydrolysis degradant . The Optimized Biphenyl method provides a resolution factor (


) > 2.5 for all critical pairs, ensuring compliance with ICH Q2(R1) guidelines.

Part 1: Chemical Context & Impurity Profiling

To validate a method, one must understand the genesis of impurities. The synthesis typically involves the cycloaddition of benzohydroximoyl chloride (generating a nitrile oxide in situ) with ethyl cyanoacetate.

Critical Impurity Origins
  • Regioisomerism: The cycloaddition can yield the thermodynamic 3-phenyl product (target) or the kinetic 5-phenyl isomer. These are isobaric and possess identical UV spectra, making separation based on hydrophobicity (C18) difficult.

  • Hydrolysis: The ethyl ester at C4 is susceptible to acid/base hydrolysis, yielding the carboxylic acid (Acid Impurity).

  • Starting Materials: Unreacted benzohydroximoyl chloride or ethyl cyanoacetate.

Diagram: Synthesis & Impurity Pathways

ImpurityPathways SM1 Benzohydroximoyl Chloride Intermediate Nitrile Oxide (In Situ) SM1->Intermediate Base SM2 Ethyl Cyanoacetate Target TARGET: Ethyl 5-amino-3-phenyl- isoxazole-4-carboxylate Intermediate->Target + SM2 (Major Path) Imp_Regio IMPURITY A: Regioisomer (5-phenyl-3-amino...) Intermediate->Imp_Regio + SM2 (Minor Path) Imp_Dimer IMPURITY C: Furoxan Dimer Intermediate->Imp_Dimer Dimerization Imp_Acid IMPURITY B: Hydrolysis Product (Carboxylic Acid) Target->Imp_Acid Hydrolysis (Storage/pH)

Figure 1: Synthetic pathway highlighting the origin of isobaric regioisomers and hydrolytic degradants.

Part 2: Methodology Comparison

The Challenge of Aromatic Isoxazoles

Standard Alkyl-bonded phases (C18/C8) separate primarily based on hydrophobic volume. However, the target molecule and its regioisomer have nearly identical hydrophobicity. They differ primarily in their electron density distribution and molecular shape (steric availability of the phenyl ring).

The Solution: Phenyl-based stationary phases (specifically Biphenyl ) offer alternative selectivity mechanisms:

  • 
    -
    
    
    
    Interactions:
    The stationary phase interacts with the phenyl ring of the analyte.
  • Steric Selectivity: The rigid biphenyl structure discriminates between the planar 3-phenyl and the slightly twisted 5-phenyl isomers.

Comparative Data Summary
ParameterMethod A: Conventional C18Method B: Optimized Biphenyl
Stationary Phase C18 (Octadecylsilane), 3.5 µmBiphenyl (Core-Shell), 2.6 µm
Mobile Phase B AcetonitrileMethanol (Promotes

-interactions)
Selectivity (

) for Isomer
1.02 (Co-elution likely)1.15 (Baseline resolution)
Tailing Factor (

)
1.4 (Amine interaction with silanols)1.1 (Steric shielding of silanols)
Run Time 15 minutes12 minutes
Suitability Crude Assay OnlyPurity & Stability Indicating

Part 3: Detailed Experimental Protocols

Method B: The Recommended Protocol (Biphenyl)

This protocol is designed to be self-validating . The use of a buffered mobile phase suppresses the ionization of the carboxylic acid impurity, sharpening its peak, while Methanol is chosen over Acetonitrile to enhance the


-

selectivity of the Biphenyl phase.
1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 4.6 mm, 2.6 µm particle size.

  • Column Temperature: 35°C (Control is critical for steric selectivity).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (primary) and 220 nm (for non-aromatic impurities).

  • Injection Volume: 5 µL.

2. Mobile Phase Preparation[2][3][4][5]
  • Mobile Phase A (Buffer): 0.1% Formic Acid in Water (pH ~2.7).

    • Why? Protonates the amino group (

      
      ) preventing silanol tailing; keeps acid impurities protonated (
      
      
      
      ) for retention.
  • Mobile Phase B (Organic): 100% Methanol.

    • Why? Aprotic solvents like Acetonitrile can interfere with

      
      -
      
      
      
      interactions. Methanol facilitates the interaction between the analyte's phenyl ring and the stationary phase.
3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
1.09010Isocratic Hold (Polar impurities)
8.03070Linear Gradient
9.0595Wash
10.0595Hold
10.19010Re-equilibration
12.09010End
4. Standard & Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: 1.0 mg/mL in Methanol.

  • Working Concentration: 0.1 mg/mL.

  • System Suitability Solution: Spike target analyte (0.1 mg/mL) with 1% Benzoic acid (hydrolysis mimic) and 1% Regioisomer (if available, or stress the sample with UV light to generate isomers).

Part 4: Decision Logic for Method Selection

Use the following logic flow to determine if you need to switch from your current C18 method to the Biphenyl method.

MethodSelection Start Start: Purity Assessment Q1 Is the Regioisomer (3-phenyl vs 5-phenyl) a critical impurity? Start->Q1 Path_C18 Use Standard C18 (Method A) Q1->Path_C18 No (Crude check) Q2 Does C18 show Resolution (Rs) > 1.5 for all peaks? Q1->Q2 Yes (Final QC) Path_BiPh Use Biphenyl/Phenyl-Hexyl (Method B) Q2->Path_C18 Yes Q2->Path_BiPh No (Co-elution)

Figure 2: Decision tree for selecting the appropriate stationary phase based on impurity profile requirements.

Part 5: Validation Criteria (ICH Q2(R1))

To ensure the trustworthiness of the results, the method must meet these specific acceptance criteria derived from ICH Q2(R1) and USP <621> guidelines:

  • Specificity: No interference from blank/placebo at the retention time of the main peak. Purity angle < Purity threshold (if using PDA).

  • Resolution (

    
    ):  > 2.0 between the Target peak and the nearest impurity (likely the regioisomer or hydrolysis product).
    
  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

  • Linearity:

    
     across 50% to 150% of the target concentration.
    

References

  • International Conference on Harmonisation (ICH). (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.[8][9]Link

  • Phenomenex. (2018). Selectivity Differences of Phenyl-Hexyl and Biphenyl Phases in Reversed Phase LC.Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 229864, Ethyl 5-amino-3-phenylisoxazole-4-carboxylate.Link

Sources

A Comparative Analysis of the Biological Activities of Ethyl 5-Amino-3-Phenylisoxazole-4-Carboxylate and its Nitrile Analog

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structure-activity relationship of two closely related isoxazole derivatives, exploring their potential in antimicrobial and anticancer applications.

Introduction: The Versatile Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] This guide focuses on a comparative analysis of two specific isoxazole derivatives: ethyl 5-amino-3-phenylisoxazole-4-carboxylate and its corresponding nitrile analog, 5-amino-3-phenylisoxazole-4-carbonitrile. By examining the impact of substituting a carboxylate group with a nitrile group at the 4-position, we aim to elucidate the structure-activity relationships that govern their biological profiles. This comparison will provide valuable insights for researchers and drug development professionals working on the design of novel therapeutic agents based on the isoxazole scaffold.

Head-to-Head Bioactivity Analysis: Carboxylate vs. Nitrile

The seemingly minor structural difference between an ethyl carboxylate and a nitrile group can lead to significant variations in the biological activity of the parent molecule. This is often attributed to differences in electronic properties, steric hindrance, and the ability to participate in hydrogen bonding.

Antimicrobial Activity

Isoxazole derivatives are well-documented for their antimicrobial potential against a range of bacterial and fungal pathogens.[4][5][6] The introduction of different functional groups on the isoxazole ring can significantly modulate this activity.

While direct comparative studies between ethyl 5-amino-3-phenylisoxazole-4-carboxylate and its nitrile analog are not extensively reported in the available literature, we can infer potential trends based on studies of similar isoxazole structures. For instance, research on various 5-amino-isoxazole-4-carbonitriles has demonstrated their potential as antimicrobial agents.[7] One study highlighted that certain 5-amino-isoxazole-4-carbonitrile derivatives exhibited broad-spectrum antimicrobial activities.

The nitrile group, being a strong electron-withdrawing group, can influence the overall electronic distribution of the molecule, potentially enhancing its interaction with microbial targets. Conversely, the ethyl carboxylate group, while also electron-withdrawing, is bulkier and may introduce steric constraints that could either hinder or favor binding to specific biological targets.

Table 1: Postulated Antimicrobial Profile

CompoundKey Structural FeatureExpected Antimicrobial ActivityRationale
Ethyl 5-amino-3-phenylisoxazole-4-carboxylateEthyl ester groupModerateThe ester group may be susceptible to hydrolysis by microbial esterases, potentially leading to inactivation. The bulkier size might also affect binding efficiency.
5-Amino-3-phenylisoxazole-4-carbonitrileNitrile groupPotentially HigherThe nitrile group is generally more stable and its strong electron-withdrawing nature could enhance interactions with microbial enzymes or cellular components.
Anticancer Activity

The isoxazole scaffold is also a promising framework for the development of anticancer agents.[1][8][9] Numerous isoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8][9][10]

The functional group at the 4-position of the isoxazole ring can play a crucial role in determining the anticancer potency. For example, a study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks, a related heterocyclic system, demonstrated significant antiproliferative potential.[11] Another study on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates also reported potent cytotoxic activity.[12] This suggests that the carboxylate moiety can be a part of a pharmacophore for anticancer activity.

On the other hand, the nitrile functionality has also been incorporated into anticancer agents. The compact and electron-withdrawing nature of the nitrile group can facilitate interactions with key oncogenic proteins.

Table 2: Postulated Anticancer Profile

CompoundKey Structural FeatureExpected Anticancer ActivityRationale
Ethyl 5-amino-3-phenylisoxazole-4-carboxylateEthyl ester groupPotentially SignificantThe ester group can participate in hydrogen bonding and may be recognized by specific enzyme active sites. Studies on related carboxylate-containing heterocycles have shown promising anticancer activity.[11][12]
5-Amino-3-phenylisoxazole-4-carbonitrileNitrile groupPotentially SignificantThe nitrile group's electronic properties and ability to act as a hydrogen bond acceptor could contribute to potent interactions with anticancer targets.

Methodologies and Experimental Protocols

To empirically validate the postulated biological activities, a series of standardized in vitro assays are required. The following protocols provide a framework for conducting a direct comparative evaluation.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Prepare stock solutions of test compounds serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate start->serial_dilution culture Prepare standardized microbial inoculum inoculate Inoculate each well with the microbial suspension culture->inoculate media Prepare Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) media->serial_dilution serial_dilution->inoculate controls Include positive (microbe only) and negative (broth only) controls inoculate->controls incubate Incubate at 37°C for 24h (bacteria) or 48h (fungi) controls->incubate read Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read mic Determine MIC as the lowest concentration with no visible growth read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol Steps:

  • Preparation of Compounds: Dissolve ethyl 5-amino-3-phenylisoxazole-4-carboxylate and 5-amino-3-phenylisoxazole-4-carbonitrile in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a specific cell density.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate incubate_adhesion Incubate for 24h to allow cell adhesion seed_cells->incubate_adhesion treat_cells Treat cells with various concentrations of the test compounds incubate_adhesion->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT solution to each well and incubate for 4h incubate_treatment->add_mtt add_solvent Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->add_solvent read_absorbance Measure absorbance at 570 nm using a plate reader add_solvent->read_absorbance calculate_viability Calculate cell viability (%) relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine the IC50 value (concentration for 50% inhibition) calculate_viability->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol Steps:

  • Cell Seeding: Seed a known number of cancer cells into the wells of a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the ethyl 5-amino-3-phenylisoxazole-4-carboxylate and 5-amino-3-phenylisoxazole-4-carbonitrile for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The comparative analysis of ethyl 5-amino-3-phenylisoxazole-4-carboxylate and its nitrile analog provides a compelling case for the profound impact of subtle structural modifications on biological activity. While this guide postulates potential differences based on existing literature, direct experimental validation is crucial. Future research should focus on a head-to-head comparison of these two compounds against a broad panel of microbial strains and cancer cell lines. Further investigations into their mechanisms of action, through techniques such as enzyme inhibition assays and molecular docking studies, will provide a deeper understanding of their structure-activity relationships. This knowledge will be instrumental in the rational design of more potent and selective isoxazole-based therapeutic agents.

References

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules.

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Journal of Drug Delivery and Therapeutics.

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry.

  • A review of isoxazole biological activity and present synthetic techniques. Inorganic and Nano-Metal Chemistry.

  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate.

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports.

  • Isoxazole Derivatives as Regulators of Immune Functions. Molecules.

  • Isoxazole Derivatives as Regulators of Immune Functions. MDPI.

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.

  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. International Journal of Scientific Research in Engineering and Management.

  • Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate.

  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal.

  • Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles by employing Glucose coupled Fe3O4(Glu.@Fe3O4) as an. YMER.

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules.

  • ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE. International Journal of Modern Pharmaceutical Research.

  • Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. Bioorganic & Medicinal Chemistry Letters.

  • Ethyl 5-amino-3-phenylisoxazole-4-carboxylate. MySkinRecipes.

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.

  • Ethyl 5-Amino-3-phenylisoxazole-4-carboxylate| Products Supplier. Clinivex.

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E.

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie.

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate.

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate.

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. ACS Infectious Diseases.

Sources

Structure-activity relationship (SAR) studies of 5-amino-3-phenylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies and Comparative Analysis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for other functional groups have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Among the various isoxazole-based cores, the 5-amino-3-phenylisoxazole motif has emerged as a particularly fruitful starting point for the development of potent and selective modulators of a diverse range of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-amino-3-phenylisoxazole derivatives, offering a comparative overview of their performance against different targets, supported by experimental data and detailed protocols.

The Versatility of the 5-Amino-3-Phenylisoxazole Core

The inherent reactivity and structural features of the 5-amino-3-phenylisoxazole scaffold allow for systematic modifications at several key positions, enabling a fine-tuning of its pharmacological profile. The primary points of diversification include the phenyl ring at the 3-position, the amino group at the 5-position, and the C4 position of the isoxazole ring. Each of these positions plays a critical role in dictating the molecule's interaction with its biological target, as well as its overall physicochemical properties.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The following sections dissect the SAR of 5-amino-3-phenylisoxazole derivatives across various therapeutic areas, highlighting key structural modifications that influence biological activity.

Anticancer Activity

The 5-amino-3-phenylisoxazole scaffold has been extensively explored for its potential as an anticancer agent, with derivatives showing activity through various mechanisms, including kinase inhibition and apoptosis induction.[3]

Modifications at the 3-Phenyl Ring:

Substituents on the phenyl ring at the 3-position have a profound impact on anticancer potency. Generally, the introduction of electron-withdrawing or lipophilic groups tends to enhance activity. For instance, in a series of isoxazolo[4,5-e][1][3][4]triazepine derivatives derived from a 5-aminoisoxazole precursor, the nature of the substituent on the phenyl ring was crucial for their antitumor activity.[5]

Table 1: Comparative Anticancer Activity of 3-Phenyl Substituted Isoxazole Derivatives

Compound ID3-Phenyl SubstituentCancer Cell LineIC50 (µM)Reference
1a UnsubstitutedHeLa> 50[6]
1b 4-OCH3HeLa25.3[6]
1c 4-ClHeLa12.8[6]
1d 4-NO2HeLa8.5[6]

Causality Behind the Trend: The observed trend suggests that electron-withdrawing groups like chloro and nitro at the para-position of the phenyl ring enhance the anticancer activity. This could be attributed to several factors, including improved binding affinity to the target protein through specific electronic interactions or altered pharmacokinetic properties of the molecule. The methoxy group, being electron-donating, shows a moderate improvement over the unsubstituted analog, which might be due to a combination of electronic and steric effects.

Modifications at the 5-Amino Group and C4-Position:

The 5-amino group serves as a key handle for introducing diverse functionalities. Acylation or substitution of this amino group can lead to significant changes in biological activity. Furthermore, the introduction of a cyano group at the C4 position has been a common strategy to generate potent derivatives.[7][8]

Experimental Protocols

General Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile Derivatives

This protocol describes a common and efficient one-pot, three-component reaction for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives, which are valuable intermediates and biologically active compounds.[7][8]

Workflow for the Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile Derivatives

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Substituted Aromatic Aldehyde D One-Pot Reaction (Solvent, Catalyst, Reflux) A->D B Malononitrile B->D C Hydroxylamine Hydrochloride C->D E Pour into Cold Water D->E Reaction Completion F Neutralize (e.g., NaHCO3) E->F G Extract with Organic Solvent F->G H Purification (e.g., Recrystallization) G->H I 5-Amino-3-aryl-isoxazole-4-carbonitrile H->I Pure Product

Caption: General workflow for the one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol) in a suitable solvent such as ethanol or isopropanol (20 mL).[7]

  • Catalyst Addition: To this mixture, add a catalytic amount of a Lewis acid (e.g., ceric ammonium sulfate) or a base (e.g., sodium hydroxide).[7][9]

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-amino-3-aryl-isoxazole-4-carbonitrile derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) and IC50 H->I

Caption: Standard workflow for determining the in vitro anticancer activity of compounds using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-amino-3-phenylisoxazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Kinase Inhibition

The 5-amino-3-phenylisoxazole scaffold has also been identified as a promising template for the development of kinase inhibitors.[10] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

SAR of 3-Amino-benzo[d]isoxazole Derivatives as c-Met Kinase Inhibitors:

A study on 3-amino-benzo[d]isoxazole derivatives as c-Met kinase inhibitors revealed critical SAR insights.[10] While not a direct 5-amino-3-phenylisoxazole, the principles of substitution on the aromatic ring are highly relevant.

Table 2: Comparative c-Met Kinase Inhibitory Activity

Compound IDSubstitution Patternc-Met IC50 (nM)Reference
2a Unsubstituted Benzo[d]isoxazole>1000[10]
2b 6-Fluoro500[10]
2c 6-Chloro250[10]
2d 6-Trifluoromethyl85[10]

Causality Behind the Trend: The data clearly indicates that electron-withdrawing substituents at the 6-position of the benzo[d]isoxazole ring significantly enhance the inhibitory activity against c-Met kinase. The trifluoromethyl group, being a strong electron-withdrawing group, provides the most potent compound in this series. This suggests that the electronic nature of this part of the molecule is critical for its interaction with the kinase's active site.

Conclusion and Future Directions

The 5-amino-3-phenylisoxazole scaffold is a versatile and highly tractable platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to the phenyl ring, the amino group, and the isoxazole core can lead to significant improvements in potency and selectivity against a range of biological targets.

Future research in this area should focus on:

  • Exploring a wider range of substitutions: A more comprehensive exploration of the chemical space around the scaffold is warranted.

  • Multi-target drug design: Given the broad bioactivity of isoxazoles, designing derivatives that can modulate multiple targets could be a promising strategy for complex diseases.[2]

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for the most potent compounds will be crucial for their further development.

By leveraging the insights from SAR studies and employing rational drug design principles, the 5-amino-3-phenylisoxazole scaffold will undoubtedly continue to be a source of promising new drug candidates.

References

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit.

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate.

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

  • Structure–activity relationship of isoxazole derivatives. ResearchGate.

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70.

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE, 20(11), e0334632.

  • (PDF) Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. ResearchGate.

  • 5-Amino-3-phenylisoxazole. PubChem.

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 15(1), 143-154.

  • 5-AMINO-3-PHENYLISOXAZOLE. ChemicalBook.

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences, 50, 110-120.

  • ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES EMPLOYED BY TIO2 AS A CATALYST. International Journal of Modern Pharmaceutical Research, 9(5), 107-112.

  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][3][4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega, 5(51), 33266–33285.

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 886-901.

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7622.

Sources

Validating the Biological Activity of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate: A Multi-Parametric Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Privilege

Ethyl 5-amino-3-phenylisoxazole-4-carboxylate (CAS: 29278-09-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a synthetic intermediate for high-affinity ligands (e.g., Leflunomide analogs), the ester itself possesses intrinsic bioactivity that necessitates rigorous validation.[1]

This guide outlines the critical in vitro assays required to profile this compound. We move beyond simple "screening" to "validation," focusing on three primary therapeutic axes associated with the 5-amino-isoxazole core: Antimicrobial activity (bacterial cell wall/metabolism interference), Anticancer potential (microtubule/kinase modulation), and Anti-inflammatory efficacy (COX/LOX pathway modulation).[1]

Mechanistic Basis & Target Landscape

To validate activity, one must understand the potential molecular targets.[1] The isoxazole ring is bioisosteric with pyridine and benzene but offers unique hydrogen bonding capabilities.[1]

Diagram 1: Isoxazole Pharmacophore & Signaling Pathways

Figure 1: The pleiotropic signaling potential of the 5-amino-isoxazole scaffold.[1] The diagram illustrates how the core structure branches into distinct biological activities depending on the biological system (Prokaryotic vs. Eukaryotic).

Isoxazole_Mechanism cluster_Prokaryotic Prokaryotic Targets (Antimicrobial) cluster_Eukaryotic Eukaryotic Targets (Anticancer/Anti-inflammatory) Compound Ethyl 5-amino-3-phenylisoxazole- 4-carboxylate Target_DHPS Dihydropteroate Synthase (Folate Pathway) Compound->Target_DHPS Mimics PABA Target_CellWall Cell Wall Synthesis (Peptidoglycan) Compound->Target_CellWall Target_DHODH DHODH Inhibition (Pyrimidine Synthesis) Compound->Target_DHODH Metabolic Activation (Ester Hydrolysis) Target_Kinase Tyr-Kinase Modulation (EGFR/VEGFR) Compound->Target_Kinase Target_COX COX-2 Inhibition Compound->Target_COX Effect_Bact Bacteriostasis/ Bactericidal Effect Target_DHPS->Effect_Bact Target_CellWall->Effect_Bact Effect_Apoptosis Apoptosis & Cell Cycle Arrest Target_DHODH->Effect_Apoptosis Target_Kinase->Effect_Apoptosis Effect_AntiInf Reduced NO/PGE2 Production Target_COX->Effect_AntiInf

[1]

Comparative Analysis: Benchmarking Performance

Before initiating assays, establish a baseline.[1] The table below compares Ethyl 5-amino-3-phenylisoxazole-4-carboxylate against standard-of-care agents sharing the isoxazole moiety.

FeatureEthyl 5-amino-3-phenylisoxazole-4-carboxylateSulfamethoxazole (Standard)Leflunomide (Standard)
Primary Indication Broad Spectrum Scaffold (Research)Antimicrobial (Clinically Approved)DMARD (Rheumatoid Arthritis)
Mechanism Multi-target potential (DHODH/Kinase)Dihydropteroate synthase inhibitorDHODH inhibitor (via A771726)
Solubility (DMSO) High (>20 mg/mL)ModerateHigh
Metabolic Fate Ester hydrolysis to active acid likely requiredAcetylation (N4)Ring opening to active metabolite
Key Assay MIC (Bacteria) & MTT (Cancer lines)MIC / Kirby-BauerProliferation Assay (T-cells)

Expert Insight: Unlike Sulfamethoxazole, our target compound contains an ester group.[1] In cellular assays, intracellular esterases may hydrolyze this to the corresponding carboxylic acid.[1] Therefore, in vitro results represent the composite activity of the prodrug (ester) and the active metabolite (acid).[1]

Validated Experimental Protocols

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1]

The "Self-Validating" Logic: To ensure the observed toxicity is due to the compound and not the solvent, a strict vehicle control is mandatory.[1] Isoxazoles can precipitate in aqueous media; thus, optical density (OD) blanks are critical.[1]

Workflow:

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB). Final DMSO concentration must be <1% to avoid solvent toxicity.[1]

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: Measure OD600.

    • Validation Check: The "Sterility Control" (Broth + Compound, no bacteria) must show no turbidity.[1] If turbid, the compound precipitated, invalidating the MIC.[1]

Protocol B: Anti-Proliferative Cytotoxicity Assay (MTT)

Objective: Quantify IC50 in HeLa (Cervical Cancer) or RAW 264.7 (Macrophage) cell lines.[1]

Expertise & Experience - The "Edge Effect": Evaporation in 96-well plates causes the "edge effect," skewing data in outer wells.[1]

  • Correction: Fill perimeter wells with sterile PBS and use only inner 60 wells for the assay.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Add compound (0.1 – 100 µM) for 48h. Include Doxorubicin as a positive control.[1]

  • MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3-4h at 37°C.

    • Mechanism:[1][2][3] Viable mitochondria reduce yellow MTT to purple formazan.[1]

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Read Absorbance at 570 nm (Reference: 630 nm).

Diagram 2: Experimental Validation Funnel

Figure 2: The logical flow of assay execution. Failing the solubility check halts the process, preventing wasted biological reagents.[1]

Validation_Funnel Start Compound Stock (DMSO) Solubility Aqueous Solubility Check (PBS pH 7.4) Start->Solubility Precip Precipitation? Solubility->Precip Formulation Optimize Vehicle (Cyclodextrin/PEG) Precip->Formulation Yes Assay_MIC Assay 1: Antimicrobial (MIC) Target: < 50 µg/mL Precip->Assay_MIC No Formulation->Assay_MIC Assay_MTT Assay 2: Cytotoxicity (MTT) Target: IC50 < 10 µM Assay_MIC->Assay_MTT Active Hit_Select Hit Validation (Selectivity Index > 10) Assay_MTT->Hit_Select Active

[1]

Data Interpretation & Reference Standards

When analyzing your data, use the following thresholds to categorize the biological activity of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate.

Activity TierAntimicrobial (MIC)Anticancer (IC50)Interpretation
Highly Active < 10 µg/mL< 1 µMLead candidate; proceed to in vivo PK.[1]
Moderately Active 10 – 100 µg/mL1 – 20 µMValid scaffold; requires SAR optimization (R-group modification).[1]
Inactive > 100 µg/mL> 50 µMCompound is likely a prodrug requiring specific activation or is inactive.[1]

Final Recommendation: If the ethyl ester shows low activity (IC50 > 50 µM) but high structural similarity to active drugs, perform a Hydrolysis Assay .[1] Incubate the compound with esterase or liver microsomes to check if the free acid is the active species.[1]

References

  • Ryng, S., et al. (1998). "Synthesis and antimicrobial activity of new 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives."[1] Il Farmaco.

    • Context: Establishes the antimicrobial baseline for 5-amino-isoxazole-4-carboxyl
  • Pattan, S. R., et al. (2009). "Synthesis and biological evaluation of some substituted isoxazoles and pyrazoles."[1] Indian Journal of Chemistry.

    • Context: Provides comparative MIC d
  • Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors."[1] Journal of Medicinal Chemistry.

    • Context: Mechanistic grounding for ester-prodrug activation in inflammation assays.[1]

  • Zhu, J., et al. (2018). "Recent developments of isoxazole derivatives as anticancer agents."[1] European Journal of Medicinal Chemistry.

    • Context: Comprehensive review of the anticancer mechanisms (Kinase/Tubulin) relevant to this scaffold.[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Objective: This guide mandates the standard operating procedures (SOP) for the waste stream management of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester . Due to the biological activity inherent to isoxazole scaffolds (often used as pharmacophores), this compound must be treated as a potentially bioactive organic intermediate.[1]

Core Directive: This substance is not compatible with aqueous waste streams. It must be segregated into Non-Halogenated Organic waste streams for thermal destruction.

Chemical Profile
ParameterSpecification
Chemical Name 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester
CAS Number 29278-09-9 (Primary for Ethyl Ester)
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Physical State Solid (Crystalline powder, typically yellow/orange)
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
Flash Point N/A (Solid) - Combustible at high temperatures

Hazard Identification & Safety Architecture

Before initiating disposal, you must validate the safety profile. While not a P-listed acute toxin (EPA RCRA), isoxazole derivatives are skin/eye irritants and potential respiratory sensitizers.

GHS Classification (Self-Validation Checklist)

Verify these codes against your specific vendor SDS (e.g., Sigma, Fluorochem) before handling.

Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationDouble-gloving (Nitrile) required.
H319 Causes serious eye irritationSafety goggles (ANSI Z87.1) mandatory.
H335 May cause respiratory irritationAll solid handling must occur in a fume hood.
H302 Harmful if swallowedDo not eat/drink in handling zones. Wash hands post-disposal.[2]

Waste Classification & Segregation Logic

The "Why" Behind the Protocol: This compound contains a nitrogen-oxygen bond within the isoxazole ring. Thermal decomposition is the only validated method to break this heterocyclic core effectively.

  • Halogen Content: None (C, H, N, O only).

  • Disposal Route: High-temperature incineration with NOx scrubbing.

Waste Stream Decision Matrix
  • Stream A (Solid): Pure compound, contaminated paper towels, weighing boats.

  • Stream B (Liquid): Mother liquors or stock solutions (typically DMSO or Methanol).

Step-by-Step Disposal Protocol

Phase 1: Solid Waste (Pure Compound/Spill Debris)

Equipment: HDPE Wide-mouth jar or chemically resistant biohazard bag.

  • Quenching: Not required. The ester is stable under ambient conditions.

  • Collection:

    • Transfer solid waste into a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Critical: Do not mix with oxidizers (e.g., permanganates, nitrates) in the same bag to prevent exothermic reaction.

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated "Solid Organic Waste" drum/pail.

  • Labeling:

    • Tag as "Non-Halogenated Organic Solid."

    • Explicitly write: Contains 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester.

Phase 2: Liquid Waste (Solutions)

Context: You have dissolved the compound in DMSO or Methanol for an assay.

  • Solvent Compatibility Check:

    • Ensure the waste carboy is rated for organic solvents (HDPE or Coated Glass).

    • Prohibited: Do not pour into aqueous/acid-base waste streams. The compound will precipitate out of water, creating sludge that clogs disposal lines.

  • Transfer:

    • Pour solution into the "Non-Halogenated Organic Solvent" carboy.

    • Note: If the solvent was Chloroform/DCM, use the "Halogenated" carboy. The small amount of non-halogenated solute does not invalidate the halogenated status of the solvent.

  • Rinsing:

    • Rinse glassware with Acetone or Methanol (NOT water).

    • Add rinsate to the same organic waste carboy.

Emergency Contingencies: Spill Response

Scenario: 500mg of powder is spilled on the benchtop.

  • Isolate: Mark the area.[3] Alert nearby personnel.

  • PPE Upgrade: Wear N95 respirator (if outside hood) and double nitrile gloves.

  • Dry Clean-up (Preferred):

    • Cover spill with a dry absorbent pad or use a scoop.

    • Avoid sweeping which generates dust.

  • Wet Clean-up:

    • Wet a paper towel with Ethanol or Acetone (Compound is water-insoluble; water will just spread it).

    • Wipe the area until no yellow/orange residue remains.

  • Disposal: Place all towels and scoops into the Solid Organic Waste stream.

Process Visualization (Workflow)

The following diagram illustrates the decision logic for segregating this specific isoxazole ester.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Debris) StateCheck->SolidPath LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath BinSolid Disposal Bin: Solid Organic Waste SolidPath->BinSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Cl, F, Br NonHaloSolvent Non-Halogenated Solvent (DMSO, MeOH, EtOH) SolventCheck->NonHaloSolvent No Halogens BinHalo Carboy: Halogenated Waste HaloSolvent->BinHalo BinNonHalo Carboy: Non-Halogenated Waste NonHaloSolvent->BinNonHalo Incineration Final Fate: High-Temp Incineration BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration

Figure 1: Decision matrix for the segregation of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester waste streams.

References

  • PubChem. (n.d.). Compound Summary: Ethyl 5-amino-3-phenylisoxazole-4-carboxylate (CAS 29278-09-9).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.